ONT-993
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C26H24N8O3 |
|---|---|
Poids moléculaire |
496.5 g/mol |
Nom IUPAC |
[4-methyl-2-[[4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]amino]-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C26H24N8O3/c1-16-9-17(4-6-22(16)37-19-7-8-34-23(11-19)28-15-30-34)31-24-20-10-18(3-5-21(20)27-14-29-24)32-25-33-26(2,12-35)13-36-25/h3-11,14-15,35H,12-13H2,1-2H3,(H,32,33)(H,27,29,31) |
Clé InChI |
TWEMIPSDKADNMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)CO)OC5=CC6=NC=NN6C=C5 |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of ONT-993
For Researchers, Scientists, and Drug Development Professionals
Core Abstract
ONT-993, also known as AR 00440993, is the primary and most abundant circulating metabolite of tucatinib, a highly selective tyrosine kinase inhibitor of the human epidermal growth factor receptor 2 (HER2). The metabolic conversion of tucatinib to this compound is primarily mediated by the cytochrome P450 enzyme CYP2C8. While this compound possesses significantly less cytotoxic potency than its parent compound, its mechanism of action is characterized by the inhibition of key drug-metabolizing enzymes. Specifically, this compound acts as an inhibitor of CYP2D6 and a metabolism-dependent inactivator of CYP3A. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its formation, enzymatic inhibition profile, and the experimental methodologies used to characterize these properties.
Quantitative Data Summary
The inhibitory effects of this compound on cytochrome P450 enzymes have been quantified, providing essential data for understanding its potential for drug-drug interactions.
| Compound | Target Enzyme | Inhibition Parameter | Value | Reference |
| This compound | CYP2D6 | IC50 | 7.9 µM | [1] |
| This compound | CYP3A | K_I (inactivation) | 1.6 µM | [1] |
Signaling and Metabolic Pathways
Metabolic Formation of this compound from Tucatinib
This compound is formed from tucatinib through an aliphatic hydroxylation reaction. In vitro studies using human liver microsomes have identified CYP2C8 as the primary enzyme responsible for this metabolic conversion. To a lesser extent, CYP3A4 may also contribute to the overall metabolism of tucatinib, but CYP2C8 is the key driver for the formation of this compound.
Experimental Protocols
The following are representative protocols for the key in vitro experiments used to characterize the mechanism of action of this compound. While the specific details for the determination of this compound's inhibitory constants are proprietary to the primary research, these protocols outline the standard methodologies employed in the field.
Protocol 1: Determination of IC50 for CYP2D6 Inhibition (Reversible Inhibition)
Objective: To determine the concentration of this compound that causes 50% inhibition of CYP2D6 activity.
Materials:
-
Human liver microsomes (HLM)
-
This compound stock solution (in a suitable solvent like DMSO)
-
CYP2D6-specific substrate (e.g., dextromethorphan or bufuralol)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
A series of dilutions of this compound are prepared in the incubation buffer to achieve a range of final concentrations.
-
In a 96-well plate, incubations are set up containing HLM, the CYP2D6 substrate, and varying concentrations of this compound in potassium phosphate buffer.
-
The plate is pre-incubated at 37°C for a short period (e.g., 5-10 minutes).
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
The incubation is carried out at 37°C for a specific duration, ensuring the reaction remains in the linear range.
-
The reaction is terminated by adding the quenching solution.
-
The plate is centrifuged to pellet the protein, and the supernatant is transferred for analysis.
-
The formation of the specific metabolite is quantified using a validated LC-MS/MS method.
-
The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a suitable nonlinear regression model.
Protocol 2: Determination of K_I and k_inact for CYP3A Inactivation (Metabolism-Dependent Inhibition)
Objective: To characterize the time- and concentration-dependent inactivation of CYP3A by this compound.
Materials:
-
Human liver microsomes (HLM)
-
This compound stock solution
-
CYP3A-specific substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Quenching solution
-
LC-MS/MS system
Procedure:
-
Pre-incubation: HLM are pre-incubated with various concentrations of this compound in the presence of the NADPH regenerating system at 37°C for different time points (e.g., 0, 5, 10, 15, 30 minutes). A control incubation without this compound is also performed.
-
Dilution and Incubation: Following the pre-incubation, an aliquot of the mixture is diluted into a secondary incubation mixture containing the CYP3A substrate at a saturating concentration. This dilution step minimizes further inhibition by the parent compound.
-
The secondary incubation is carried out for a short period at 37°C.
-
Quenching and Analysis: The reaction is stopped with a quenching solution, and the samples are processed and analyzed by LC-MS/MS to quantify metabolite formation.
-
Data Analysis:
-
The natural logarithm of the percentage of remaining CYP3A activity is plotted against the pre-incubation time for each this compound concentration. The slope of this plot gives the observed inactivation rate constant (k_obs).
-
The k_obs values are then plotted against the inhibitor concentrations. The data are fitted to the Michaelis-Menten equation for enzyme inactivation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half the maximal rate of inactivation (K_I).
-
Conclusion
This compound, the primary metabolite of tucatinib, demonstrates a clear mechanism of action involving the inhibition of CYP2D6 and the metabolism-dependent inactivation of CYP3A. This inhibitory profile is a critical consideration in the drug development process for tucatinib, as it can influence the potential for drug-drug interactions when co-administered with other therapeutic agents that are substrates for these enzymes. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and clinicians working with this compound and its parent drug. Further investigation into the clinical significance of these in vitro findings is essential for optimizing the safe and effective use of tucatinib in the treatment of HER2-positive cancers.
References
The Role of ONT-993 in the Pharmacology of Tucatinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of ONT-993, the primary metabolite of the highly selective HER2 tyrosine kinase inhibitor, tucatinib. Understanding the pharmacology of this compound is crucial for a comprehensive assessment of tucatinib's clinical efficacy and safety profile. This document synthesizes key data on the formation, activity, and pharmacokinetics of this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and processes through diagrams.
Executive Summary
Metabolism of Tucatinib to this compound
The biotransformation of tucatinib to this compound is a critical aspect of its pharmacology. In vitro studies using human liver microsomes have identified CYP2C8 as the primary enzyme responsible for this conversion, with minor contributions from CYP3A4/5.[1][3] The metabolic reaction is an aliphatic hydroxylation of the parent tucatinib molecule.[3]
The formation of this compound is a key determinant of its systemic exposure. As will be discussed in the pharmacokinetics section, factors influencing CYP2C8 activity, such as co-administered drugs or hepatic impairment, can alter the plasma concentrations of both tucatinib and this compound.
Below is a diagram illustrating the metabolic conversion of tucatinib to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Tucatinib on Cardiac Repolarization in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elimination of tucatinib, a small molecule kinase inhibitor of HER2, is primarily governed by CYP2C8 enantioselective oxidation of gem-dimethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the CYP2D6 and CYP3A Inhibition Profile of ONT-993
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory effects of ONT-993, the primary metabolite of the HER2 inhibitor tucatinib, on the key drug-metabolizing enzymes Cytochrome P450 2D6 (CYP2D6) and Cytochrome P450 3A (CYP3A). Understanding these interactions is critical for predicting potential drug-drug interactions (DDIs) and ensuring the safe clinical application of tucatinib.
Executive Summary
This compound, an aliphatic hydroxylated metabolite of tucatinib, has been identified as an inhibitor of CYP2D6 and a metabolism-dependent inhibitor of CYP3A.[1][2] The formation of this compound is primarily catalyzed by CYP2C8.[3][4] This guide summarizes the quantitative inhibition data, provides detailed experimental protocols for assessing such inhibition, and visualizes the metabolic pathway and experimental workflows.
Data Presentation: Quantitative Inhibition of CYP2D6 and CYP3A by this compound
The following table summarizes the key in vitro inhibition parameters for this compound against CYP2D6 and CYP3A.
| Compound | Enzyme | Inhibition Parameter | Value | Reference |
| This compound | CYP2D6 | IC50 | 7.9 µM | [5] |
| This compound | CYP3A | K_I (inactivation) | 1.6 µM |
IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. K_I: The inactivation constant, a measure of the potency of a metabolism-dependent (time-dependent) inhibitor.
Metabolic Pathway of Tucatinib to this compound
Tucatinib is metabolized in the liver primarily by CYP2C8 to form its major circulating metabolite, this compound, through an oxidation reaction. To a lesser extent, CYP3A4 is also involved in the overall metabolism of tucatinib.
Experimental Protocols
The following sections detail representative methodologies for determining the CYP inhibition potential of a compound like this compound. These protocols are based on standard industry practices and guidelines from regulatory agencies.
Protocol 1: Determination of IC50 for CYP2D6 Inhibition (Direct Inhibition)
This protocol outlines the steps to determine the concentration of this compound that causes 50% inhibition of CYP2D6 activity using human liver microsomes.
1. Materials and Reagents:
-
This compound (Test Compound)
-
Pooled Human Liver Microsomes (HLMs)
-
CYP2D6-specific substrate (e.g., Dextromethorphan or Bufuralol)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control inhibitor (e.g., Quinidine)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
2. Experimental Workflow:
3. Procedure:
-
Prepare a series of dilutions of this compound in a suitable solvent.
-
In a 96-well plate, add human liver microsomes (typically at a final protein concentration of ≤ 0.1 mg/mL) and phosphate buffer.
-
Add the different concentrations of this compound to the wells. Include vehicle controls (no inhibitor) and a positive control.
-
Pre-warm the plate at 37°C.
-
Initiate the metabolic reaction by adding the CYP2D6 substrate and the NADPH regenerating system.
-
Incubate for a short period, ensuring linear metabolite formation (e.g., 5-10 minutes).
-
Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the formation of the specific metabolite of the CYP2D6 substrate.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Determination of K_I for CYP3A Inhibition (Metabolism-Dependent Inactivation)
This protocol is designed to assess the time- and metabolism-dependent inactivation of CYP3A by this compound.
1. Materials and Reagents:
-
Same as Protocol 1, but with a CYP3A-specific substrate (e.g., Midazolam or Testosterone) and a positive control for TDI (e.g., Verapamil).
2. Experimental Workflow:
3. Procedure:
-
Primary Pre-incubation:
-
Prepare a master mix containing human liver microsomes, phosphate buffer, and the NADPH regenerating system.
-
Aliquot the master mix into tubes or a 96-well plate.
-
Add varying concentrations of this compound to the aliquots.
-
Pre-incubate at 37°C for different time points (e.g., 0, 5, 10, 20, 30 minutes) to allow for the formation of reactive metabolites and enzyme inactivation.
-
-
Secondary Incubation (Measurement of Remaining Activity):
-
At the end of each pre-incubation time point, take an aliquot of the primary pre-incubation mixture and dilute it (e.g., 10 to 20-fold) into a secondary incubation mixture.
-
The secondary incubation mixture contains the CYP3A probe substrate and additional NADPH regenerating system in a buffer. The dilution minimizes any direct inhibition from the parent this compound.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
-
Analysis:
-
Terminate the secondary incubation reaction with a quenching solution.
-
Process the samples (centrifugation) and analyze the supernatant by LC-MS/MS to quantify the formation of the CYP3A substrate's metabolite.
-
For each concentration of this compound, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation for inactivation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).
-
Conclusion
The data presented in this guide indicate that this compound is a moderate inhibitor of CYP2D6 and a potent metabolism-dependent inhibitor of CYP3A. These findings are crucial for drug development professionals to consider when evaluating the DDI potential of tucatinib. The provided experimental protocols offer a framework for conducting in vitro studies to assess such interactions for new chemical entities. Further clinical studies are necessary to fully elucidate the in vivo relevance of these in vitro findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Elimination of tucatinib, a small molecule kinase inhibitor of HER2, is primarily governed by CYP2C8 enantioselective oxidation of gem-dimethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetic Analysis of Tucatinib in Healthy Participants and Patients with Breast Cancer or Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Tucatinib on Cardiac Repolarization in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
ONT-993: A Comprehensive Technical Overview of its Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONT-993 is the principal and pharmacologically active metabolite of Tucatinib, a highly selective HER2 tyrosine kinase inhibitor. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a valuable resource for researchers and drug development professionals engaged in the fields of oncology, drug metabolism, and pharmacology. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of critical pathways and workflows.
Discovery of this compound: A Metabolite of Tucatinib
The discovery of this compound is intrinsically linked to the clinical development of its parent drug, Tucatinib. Through extensive in vitro and in vivo metabolism studies, this compound was identified as the primary circulating metabolite of Tucatinib in humans.[1]
The biotransformation of Tucatinib to this compound is primarily mediated by the cytochrome P450 enzyme CYP2C8, which catalyzes the aliphatic hydroxylation of the parent compound.[1] To a lesser extent, CYP3A4/5 may also contribute to the metabolism of Tucatinib, leading to the formation of other minor metabolites.
Metabolic Pathway
The metabolic conversion of Tucatinib to this compound is a critical aspect of its pharmacokinetic profile. Understanding this pathway is essential for predicting potential drug-drug interactions and for characterizing the overall disposition of Tucatinib in the body.
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. As a metabolite, its primary route of formation is biological. For research and as a reference standard, this compound is likely produced via custom chemical synthesis by specialized providers.
The synthesis would logically start from Tucatinib or a late-stage intermediate. The key transformation would be the selective hydroxylation at the aliphatic position, mirroring the metabolic reaction. This could potentially be achieved through various modern synthetic methodologies, including directed C-H activation or the use of specific oxidizing agents.
While a detailed protocol is unavailable, the general approach for obtaining an analytical standard of this compound would follow the workflow below.
Biological Activity and Quantitative Data
This compound is not merely an inactive metabolite; it exhibits inhibitory activity against certain cytochrome P450 enzymes. This has implications for potential drug-drug interactions when Tucatinib is co-administered with other therapeutic agents.
| Target Enzyme | Parameter | Value | Reference |
| CYP2D6 | IC50 | 7.9 µM | [2][3][4] |
| CYP3A | KI | 1.6 µM |
Table 1: In Vitro Inhibitory Activity of this compound
Experimental Protocols
The following sections outline the general methodologies that would be employed to characterize the biological activity of this compound.
In Vitro Metabolism of Tucatinib
Objective: To identify the metabolites of Tucatinib and the enzymes responsible for their formation.
Methodology:
-
Incubation: Tucatinib is incubated with human liver microsomes or recombinant human CYP enzymes (e.g., CYP2C8, CYP3A4). The incubation mixture typically contains a buffered solution (e.g., phosphate buffer, pH 7.4) and a cofactor such as NADPH to initiate the metabolic reaction.
-
Sample Preparation: Following incubation, the reaction is quenched (e.g., with a cold organic solvent like acetonitrile). The samples are then centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites. The structure of metabolites like this compound is elucidated based on their mass-to-charge ratio and fragmentation patterns.
CYP Inhibition Assays (IC50 and KI Determination)
Objective: To quantify the inhibitory potency of this compound against specific CYP isoforms.
General Workflow for IC50/KI Determination:
IC50 Determination for CYP2D6:
-
A specific probe substrate for CYP2D6 (e.g., dextromethorphan or bufuralol) is incubated with human liver microsomes or recombinant CYP2D6.
-
A range of concentrations of this compound are included in the incubations.
-
The formation of the specific metabolite (e.g., dextrorphan or 1'-hydroxybufuralol) is measured by LC-MS/MS.
-
The concentration of this compound that causes 50% inhibition of the metabolite formation is determined as the IC50 value.
KI Determination for CYP3A:
-
To determine the inhibition constant (KI) and the mechanism of inhibition (e.g., competitive, non-competitive), incubations are performed with varying concentrations of both the CYP3A probe substrate (e.g., midazolam or testosterone) and this compound.
-
The rate of metabolite formation is measured at each combination of substrate and inhibitor concentrations.
-
The data are fitted to various enzyme inhibition models (e.g., Michaelis-Menten with competitive or non-competitive inhibition terms) to determine the KI value. A common method for visualizing this data is a Lineweaver-Burk plot.
Conclusion
This compound, the primary metabolite of Tucatinib, is an important molecule in the overall pharmacological profile of its parent drug. Its discovery through metabolic studies has provided crucial insights into the clearance mechanisms of Tucatinib. While a detailed chemical synthesis protocol is not publicly available, its biological activity, particularly its inhibitory effects on CYP2D6 and CYP3A, has been quantified. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other drug metabolites. This comprehensive understanding is vital for the safe and effective use of Tucatinib in the clinic and for the broader field of drug development.
References
- 1. Elimination of tucatinib, a small molecule kinase inhibitor of HER2, is primarily governed by CYP2C8 enantioselective oxidation of gem-dimethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Biological Activity and Targets of ONT-993
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity and molecular targets of ONT-993, a primary metabolite of the human epidermal growth factor receptor 2 (HER2) inhibitor, tucatinib. This document details its mechanism of action, quantitative inhibitory data, and the experimental methodologies used for its characterization.
Introduction
This compound is an aliphatic hydroxylated metabolite of tucatinib, a targeted cancer therapy. The biotransformation of tucatinib to this compound is primarily mediated by the cytochrome P450 enzyme CYP2C8. While this compound is a metabolite, it exhibits its own distinct biological activities, primarily centered on the inhibition of other key drug-metabolizing enzymes. Understanding the profile of this compound is crucial for predicting and managing potential drug-drug interactions during the clinical use of tucatinib.
Biological Activity and Molecular Targets
The core biological activity of this compound is the inhibition of specific cytochrome P450 enzymes. This activity is significant as these enzymes are responsible for the metabolism of a wide array of xenobiotics, including many therapeutic drugs.
Inhibition of CYP2D6
This compound has been identified as an inhibitor of CYP2D6.[1][2][3][4] This inhibition is characterized by a half-maximal inhibitory concentration (IC50) of 7.9 µM.[1] CYP2D6 is a critical enzyme involved in the metabolism of approximately 25% of clinically used drugs. Its inhibition by this compound could therefore lead to altered pharmacokinetic profiles of co-administered CYP2D6 substrates.
Metabolism-Dependent Inactivation of CYP3A
In addition to direct inhibition, this compound causes metabolism-dependent inactivation of CYP3A. This is a more complex interaction where this compound is likely converted to a reactive metabolite by CYP3A itself, which then irreversibly binds to and inactivates the enzyme. This inactivation is characterized by an inactivation constant (KI) of 1.6 µM. CYP3A (primarily CYP3A4 and CYP3A5) is the most abundant P450 enzyme in the human liver and is responsible for the metabolism of over 50% of clinical drugs.
Quantitative Data Summary
The following table summarizes the key quantitative parameters describing the biological activity of this compound.
| Parameter | Target Enzyme | Value | Description |
| IC50 | CYP2D6 | 7.9 µM | The concentration of this compound required to inhibit 50% of CYP2D6 activity. |
| KI | CYP3A | 1.6 µM | The concentration of this compound at which the rate of enzyme inactivation is half of the maximum. |
Experimental Protocols
The following sections describe the likely experimental methodologies used to determine the inhibitory activity of this compound, based on standard practices in the field of drug metabolism and pharmacokinetics. The definitive protocols are detailed in the primary literature by Sun H, et al. in Cancer Chemotherapy and Pharmacology (2022).
Determination of IC50 for CYP2D6 Inhibition
The IC50 value for CYP2D6 inhibition by this compound would be determined using an in vitro assay with human liver microsomes or recombinant human CYP2D6 enzymes.
Principle: The assay measures the activity of CYP2D6 in the presence of varying concentrations of the inhibitor (this compound). The activity is monitored by measuring the formation of a specific metabolite from a probe substrate.
Typical Protocol:
-
Incubation Setup: A reaction mixture is prepared containing human liver microsomes (as a source of CYP2D6), a specific CYP2D6 probe substrate (e.g., dextromethorphan or bufuralol), and varying concentrations of this compound.
-
Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system, which provides the necessary cofactors for CYP enzyme activity.
-
Incubation: The mixture is incubated at 37°C for a specified period, allowing for the enzymatic conversion of the substrate to its metabolite.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solvent, such as acetonitrile or methanol.
-
Sample Analysis: The samples are then processed, typically by centrifugation to remove precipitated proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite.
-
Data Analysis: The rate of metabolite formation at each this compound concentration is compared to the control (no inhibitor). The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
Determination of KI for CYP3A Metabolism-Dependent Inactivation
The determination of the KI for the metabolism-dependent inactivation of CYP3A by this compound involves a more complex experimental design to characterize the time- and concentration-dependent loss of enzyme activity.
Principle: This assay, often referred to as an IC50 shift assay or a kinact/KI determination, measures the irreversible loss of CYP3A activity after pre-incubation with this compound in the presence of NADPH.
Typical Protocol:
-
Primary Incubation (Pre-incubation): Human liver microsomes are pre-incubated with various concentrations of this compound in the presence of an NADPH-regenerating system for different time intervals (e.g., 0, 5, 15, 30 minutes). This allows for the formation of the reactive metabolite and subsequent inactivation of CYP3A. A control without NADPH is also run to distinguish between direct and metabolism-dependent inhibition.
-
Secondary Incubation: Following the pre-incubation, an aliquot of the primary incubation mixture is diluted into a secondary incubation mixture containing a high concentration of a specific CYP3A probe substrate (e.g., midazolam or testosterone) and additional NADPH. The dilution step is crucial to minimize any reversible inhibition from the remaining this compound.
-
Measurement of Residual Activity: The secondary incubation proceeds for a short period to measure the remaining CYP3A activity by quantifying the formation of the probe substrate's metabolite via LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of remaining CYP3A activity is plotted against the pre-incubation time for each concentration of this compound. The apparent inactivation rate constant (kobs) is determined from the slope of this plot. The maximal rate of inactivation (kinact) and the KI are then determined by plotting the kobs values against the inhibitor concentrations and fitting the data to the Michaelis-Menten equation for enzyme inactivation.
Visualizations
The following diagrams illustrate the metabolic pathway of tucatinib to this compound and the subsequent inhibitory actions of this compound, as well as a typical experimental workflow for determining CYP inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Population Pharmacokinetic Analysis of Tucatinib in Healthy Participants and Patients with Breast Cancer or Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacokinetics and Safety of Tucatinib in Volunteers with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elimination of tucatinib, a small molecule kinase inhibitor of HER2, is primarily governed by CYP2C8 enantioselective oxidation of gem-dimethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of ONT-993: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONT-993 is the primary and aliphatic hydroxylated metabolite of tucatinib, a highly selective tyrosine kinase inhibitor of the human epidermal growth factor receptor 2 (HER2). Preclinical data on this compound are primarily centered on its role as a metabolite of tucatinib and its interactions with cytochrome P450 (CYP) enzymes. This technical guide provides a comprehensive summary of the available preclinical information on this compound, including its mechanism of action, quantitative data from in vitro assays, and relevant experimental protocols.
Mechanism of Action
This compound is formed from tucatinib through hydroxylation, a metabolic process predominantly catalyzed by the cytochrome P450 enzyme CYP2C8. In vitro studies have demonstrated that this compound itself is an inhibitor of other CYP isoforms. Specifically, it has been shown to inhibit CYP2D6 and cause metabolism-dependent inactivation of CYP3A.[1] This indicates that while this compound is a metabolite, it also possesses its own pharmacological activity, particularly concerning drug metabolism pathways.
The cytotoxic potency of this compound has been reported to be two- to three-fold less than that of its parent compound, tucatinib.[2] Furthermore, the potency-adjusted exposure of this compound accounts for less than 10% of the total pharmacological activity of tucatinib.[2][3]
Quantitative Preclinical Data
The following tables summarize the key quantitative data available for this compound from preclinical studies.
Table 1: In Vitro Cytochrome P450 Inhibition
| Parameter | Enzyme | Value (µM) |
| IC50 | CYP2D6 | 7.9[1] |
| KI | CYP3A | 1.6 |
Table 2: Pharmacokinetic Parameters of this compound (as a metabolite of Tucatinib)
| Parameter | Value | Condition |
| Median Tmax | 3.00 h (range 1.00–4.10 h) | Following multiple doses of tucatinib (300 mg twice daily for 4 days and a single dose on the fifth day) |
| Steady-state geometric mean Cmax | 65.0 ng/mL (CV%: 40.5) | Following multiple doses of tucatinib |
| Steady-state plasma exposure (geometric mean AUC0–τ) | 409 h*ng/mL (CV%: 36.5) | Following multiple doses of tucatinib |
| Geometric mean MR_AUC | 0.116 (CV%: 35.4) | Following multiple doses of tucatinib |
Signaling and Metabolic Pathways
The metabolic conversion of tucatinib to this compound is a critical pathway in the clearance of tucatinib.
Caption: Metabolic conversion of Tucatinib to this compound via CYP2C8-mediated hydroxylation.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are based on standard methodologies for in vitro drug metabolism studies. The specific protocols for the determination of the IC50 of CYP2D6 and the KI of CYP3A inactivation by this compound are outlined below, based on established scientific practices.
CYP2D6 Inhibition Assay (IC50 Determination)
This assay is designed to determine the concentration of this compound that causes 50% inhibition of CYP2D6 activity.
Materials:
-
Human liver microsomes (HLMs)
-
This compound stock solution
-
CYP2D6 substrate (e.g., dextromethorphan or bufuralol)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Workflow:
Caption: Workflow for determining the IC50 of this compound for CYP2D6 inhibition.
Procedure:
-
Serial dilutions of this compound are prepared in the appropriate solvent.
-
An incubation mixture containing human liver microsomes, potassium phosphate buffer, and a CYP2D6-specific substrate is prepared in 96-well plates.
-
The this compound dilutions are added to the incubation mixture.
-
The plate is pre-incubated at 37°C for a short period to allow for temperature equilibration.
-
The enzymatic reaction is initiated by the addition of an NADPH regenerating system.
-
The reaction is allowed to proceed at 37°C for a defined period.
-
The reaction is terminated by adding a quenching solution.
-
The plate is centrifuged, and the supernatant is transferred for analysis.
-
The formation of the substrate's metabolite is quantified using a validated LC-MS/MS method.
-
The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.
Metabolism-Dependent CYP3A Inactivation Assay (KI Determination)
This assay evaluates the time- and concentration-dependent inactivation of CYP3A by this compound.
Materials:
-
Human liver microsomes (HLMs)
-
This compound stock solution
-
CYP3A substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Quenching solution
-
96-well plates
-
Incubator
-
LC-MS/MS system
Workflow:
Caption: Workflow for determining the KI of this compound for CYP3A inactivation.
Procedure:
-
A pre-incubation mixture containing human liver microsomes, this compound at various concentrations, and an NADPH regenerating system is prepared. Control incubations are performed in the absence of NADPH.
-
The pre-incubation is carried out at 37°C, with aliquots taken at several time points.
-
Each aliquot is diluted into a secondary incubation mixture containing a CYP3A-specific substrate and NADPH. This dilution step minimizes the contribution of reversible inhibition by this compound.
-
The secondary incubation proceeds for a short, defined period to measure the remaining CYP3A activity.
-
The reaction is terminated with a quenching solution.
-
The formation of the metabolite is quantified by LC-MS/MS.
-
The natural logarithm of the remaining enzyme activity is plotted against the pre-incubation time to determine the observed inactivation rate constant (kobs) at each this compound concentration.
-
The KI (inactivation constant) and kinact (maximal rate of inactivation) are determined by non-linear regression analysis of the plot of kobs versus the inactivator concentration.
Conclusion
The available preclinical data for this compound characterize it as the primary metabolite of tucatinib with modest cytotoxic potency and defined inhibitory activity against CYP2D6 and CYP3A. Its pharmacological profile is intrinsically linked to that of its parent compound, and it is not expected to be a major contributor to the overall efficacy or safety of tucatinib. The provided data and protocols offer a foundational understanding of this compound for researchers in the field of drug metabolism and oncology.
References
ONT-993: An In-Depth Technical Guide to its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONT-993 is the primary and pharmacologically active metabolite of tucatinib, a highly selective tyrosine kinase inhibitor of the human epidermal growth factor receptor 2 (HER2). Tucatinib, in combination with other agents, is approved for the treatment of HER2-positive metastatic breast cancer and colorectal cancer. As a significant metabolite, understanding the safety and toxicity profile of this compound is crucial for a comprehensive assessment of tucatinib's overall risk-benefit profile. This technical guide provides a detailed overview of the available non-clinical and clinical data on the safety and toxicity of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Non-Clinical Safety and Toxicology
The safety and toxicology of this compound have been primarily evaluated as part of the non-clinical development program for the parent drug, tucatinib. Standalone toxicity studies on this compound are not extensively available in the public domain. The following sections summarize the findings from studies on tucatinib, which are informative for the safety profile of this compound.
Repeat-Dose Toxicity Studies
Repeat-dose toxicity studies of tucatinib were conducted in rats and monkeys. These studies identified the gastrointestinal (GI) tract and liver as the primary target organs of toxicity.[1]
Table 1: Summary of Findings from Repeat-Dose Toxicity Studies of Tucatinib
| Species | Duration | Key Findings |
| Rat | 28-day | - Hematology and clinical chemistry changes indicative of inflammation and hepatotoxicity at mid and high doses.[1] - Target organs: hematolymphoid system (lymphoid depletion), gastrointestinal tract (erosion and ulcerations), and skeletal muscle (myofiber degeneration/regeneration and hemorrhage in males).[1] |
| Rat | 13-week | - Uterine atrophy, vaginal atrophy, and changes in corpora lutea in females at doses ≥ 6 mg/kg/day.[1] - Decreased prostate weights, testicular atrophy and edema, and oligospermia/germ cell debris in epididymides in males at doses ≥ 120 mg/kg/day.[1] - Lobular atrophy of the mammary gland in males at doses ≥ 6 mg/kg/day. |
| Monkey | 13-week | - GI and liver toxicities were the major observed effects. |
Experimental Protocols:
Detailed experimental protocols for these repeat-dose toxicity studies are not publicly available. However, based on standard practices for such studies, the following general methodology can be inferred:
-
Animal Models: Sprague-Dawley rats and cynomolgus monkeys are commonly used species for repeat-dose toxicity studies.
-
Dosing: Tucatinib was likely administered orally once or twice daily for the specified duration. Dose-ranging studies would have been conducted to determine the appropriate dose levels (low, mid, and high doses).
-
Observations: Included clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and macroscopic and microscopic pathology.
-
Toxicokinetics: Plasma concentrations of tucatinib and this compound would have been measured to assess exposure levels.
Safety Pharmacology
Safety pharmacology studies were conducted to evaluate the potential adverse effects of tucatinib on vital physiological functions.
-
Cardiovascular System: A dedicated clinical study in healthy volunteers assessed the effect of tucatinib and this compound on cardiac repolarization. The study found no statistically significant or clinically relevant effect on the QT interval.
-
Respiratory and Central Nervous Systems: Non-clinical studies indicated no adverse effects of tucatinib on respiratory or neurological behavior.
Experimental Protocol: Clinical Thorough QT/QTc Study
-
Study Design: A randomized, partially double-blind, placebo- and positive-controlled three-period crossover study in healthy volunteers.
-
Dosing: Tucatinib 300 mg administered twice daily to achieve steady-state concentrations.
-
Assessments: Serial electrocardiograms (ECGs) were recorded to measure the QT interval, corrected for heart rate (QTc). Plasma concentrations of tucatinib and this compound were also measured.
Genotoxicity and Carcinogenicity
Information regarding specific genotoxicity and carcinogenicity studies for this compound is not available in the provided search results.
Reproductive and Developmental Toxicology
Animal reproduction studies with tucatinib revealed evidence of embryo-fetal toxicity.
-
Findings: Administration of tucatinib to pregnant rats and rabbits during organogenesis resulted in embryo-fetal mortality, reduced fetal weight, and fetal abnormalities at maternal exposures greater than or equal to 1.3 times the human exposure at the recommended dose.
Clinical Safety Profile
The clinical safety of this compound is inferred from the safety data of tucatinib from various clinical trials, as this compound is the primary metabolite. The most common adverse reactions observed in patients treated with tucatinib-based regimens are diarrhea and hepatotoxicity.
Table 2: Common Adverse Reactions Associated with Tucatinib Treatment (and therefore exposure to this compound)
| Adverse Reaction | Grade 1-4 Incidence (%) | Grade 3-4 Incidence (%) |
| HER2CLIMB Trial (Tucatinib + Trastuzumab + Capecitabine) | ||
| Diarrhea | 81 | 13 |
| Palmar-Plantar Erythrodysesthesia | 63 | 13 |
| Nausea | 58 | 4 |
| Fatigue | 45 | 4 |
| Vomiting | 36 | 3 |
| Hepatotoxicity (Increased ALT/AST) | 39 | 9 |
| MOUNTAINEER Trial (Tucatinib + Trastuzumab) | ||
| Diarrhea | 64 | 3.5 |
| Fatigue | 45 | 4.7 |
| Rash | 35 | 1.2 |
| Nausea | 33 | 1.2 |
| Abdominal Pain | 29 | 2.3 |
| Infusion-related reactions | 21 | 1.2 |
| Pyrexia | 20 | 0 |
Note: Incidence rates are for the tucatinib-containing arms of the respective trials.
Management of Key Adverse Reactions
-
Diarrhea: Can be severe and may lead to dehydration, hypotension, and acute kidney injury. Management includes antidiarrheal treatment, dose interruption, reduction, or discontinuation of tucatinib.
-
Hepatotoxicity: Severe hepatotoxicity has been reported. Monitoring of liver function tests (ALT, AST, and bilirubin) is required before and during treatment. Dose modifications or discontinuation may be necessary based on the severity.
Metabolic Pathways and Drug-Drug Interactions
This compound is formed primarily through the oxidation of tucatinib by the cytochrome P450 enzyme CYP2C8. It is a minor contributor to the overall pharmacological activity of tucatinib.
Signaling Pathway of Tucatinib Metabolism
Caption: Metabolic pathway of tucatinib to its primary metabolite, this compound.
Drug-Drug Interactions Involving this compound
This compound itself can inhibit other CYP enzymes.
-
CYP2D6 Inhibition: this compound is an inhibitor of CYP2D6 with an IC50 of 7.9 µM.
-
CYP3A Inactivation: this compound causes metabolism-dependent inactivation of CYP3A with a KI of 1.6 µM.
The formation of this compound is also affected by inhibitors and inducers of its metabolizing enzyme, CYP2C8.
-
CYP2C8 Inhibitors (e.g., gemfibrozil): Co-administration with strong CYP2C8 inhibitors increases the exposure to tucatinib and decreases the formation of this compound.
-
CYP2C8/CYP3A4 Inducers (e.g., rifampin): Co-administration with strong inducers decreases the exposure to tucatinib and increases the formation of this compound.
Experimental Workflow for a Drug-Drug Interaction Study
Caption: A typical experimental workflow for a clinical drug-drug interaction study.
Conclusion
The safety and toxicity profile of this compound is intrinsically linked to that of its parent drug, tucatinib. Non-clinical studies with tucatinib have identified the GI tract and liver as the primary target organs for toxicity, and have also indicated a potential for reproductive and developmental toxicity. In the clinical setting, the most significant adverse reactions associated with tucatinib therapy, and by extension exposure to this compound, are diarrhea and hepatotoxicity, which are generally manageable with appropriate medical intervention. This compound is involved in drug-drug interactions, both as a product of metabolism by CYP2C8 and as an inhibitor of CYP2D6 and CYP3A. A thorough understanding of these interactions is essential for the safe and effective use of tucatinib in the clinic. Further research specifically focused on the independent toxicological profile of this compound could provide a more refined understanding of its contribution to the overall safety profile of tucatinib.
References
Unveiling the Therapeutic Potential of ONT-993: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONT-993 is the principal aliphatic hydroxylated metabolite of Tucatinib, a highly selective tyrosine kinase inhibitor of the human epidermal growth factor receptor 2 (HER2). While Tucatinib is the primary active therapeutic agent, a comprehensive understanding of its metabolites is crucial for optimizing its clinical application, particularly concerning drug-drug interactions (DDIs) and overall safety. This technical guide provides an in-depth analysis of the therapeutic potential of targeting this compound, focusing on its enzymatic interactions and pharmacological profile. The core of this potential lies not in its direct therapeutic efficacy, which is significantly less than the parent compound, but in the strategic management of its metabolic effects to enhance the safety and effectiveness of Tucatinib.
Pharmacological Profile of this compound
This compound is formed from Tucatinib primarily through oxidation by the cytochrome P450 enzyme CYP2C8. While it demonstrates some cytotoxic activity, its potency is reported to be two- to three-fold less than that of Tucatinib and is responsible for less than 10% of the total pharmacological activity of the parent drug.[1] The primary therapeutic relevance of this compound stems from its inhibitory effects on other crucial drug-metabolizing enzymes.
Quantitative Data on Enzyme Inhibition
The following table summarizes the key quantitative parameters of this compound's interaction with cytochrome P450 enzymes.
| Enzyme | Parameter | Value |
| CYP2D6 | IC50 | 7.9 µM |
| CYP3A | KI | 1.6 µM |
IC50: Half-maximal inhibitory concentration. KI: Inhibitory constant for metabolism-dependent inactivation.
Experimental Protocols
Determination of CYP2D6 Inhibition (IC50)
A representative protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against CYP2D6 activity is outlined below. This method typically utilizes a probe substrate, such as dextromethorphan, which is metabolized by CYP2D6 to dextrorphan.
Materials:
-
Human liver microsomes (HLM)
-
This compound
-
Dextromethorphan (CYP2D6 substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a series of dilutions of this compound in a suitable solvent.
-
In a 96-well plate, pre-incubate human liver microsomes with the various concentrations of this compound in potassium phosphate buffer at 37°C for a short period (e.g., 5-10 minutes) to allow for binding.
-
Initiate the metabolic reaction by adding the CYP2D6 substrate (dextromethorphan) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of the metabolite (dextrorphan) using a validated LC-MS/MS method.
-
Calculate the rate of metabolite formation at each this compound concentration.
-
Plot the percentage of inhibition of CYP2D6 activity against the logarithm of the this compound concentration and fit the data to a suitable sigmoidal dose-response model to determine the IC50 value.
Determination of CYP3A Metabolism-Dependent Inactivation (KI)
The protocol to determine the inhibitory constant (KI) for the metabolism-dependent inactivation of CYP3A by this compound is more complex, involving a pre-incubation step to allow for the formation of a reactive metabolite that inactivates the enzyme. A common probe substrate for CYP3A is midazolam.
Materials:
-
Human liver microsomes (HLM)
-
This compound
-
Midazolam (CYP3A substrate)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Pre-incubation: Incubate HLM with various concentrations of this compound in the presence of an NADPH regenerating system for different time points (e.g., 0, 5, 10, 15, 30 minutes) at 37°C. A control incubation without this compound is also performed.
-
Dilution and Substrate Addition: Following the pre-incubation, dilute the mixture significantly with buffer containing the CYP3A substrate (midazolam) to minimize any remaining reversible inhibition.
-
Second Incubation: Initiate the second metabolic reaction by adding a fresh supply of the NADPH regenerating system and incubate for a short, fixed period at 37°C.
-
Reaction Termination and Analysis: Terminate the reaction and analyze the formation of the midazolam metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS as described in the CYP2D6 inhibition protocol.
-
Data Analysis:
-
For each this compound concentration, plot the natural logarithm of the remaining CYP3A activity against the pre-incubation time. The slope of the initial linear portion of this plot gives the apparent inactivation rate constant (k_obs).
-
Plot the k_obs values against the corresponding this compound concentrations.
-
Fit the data to the Michaelis-Menten equation for enzyme inactivation to determine the maximal rate of inactivation (k_inact) and the KI.
-
Visualizations
Tucatinib Metabolism to this compound
Caption: Metabolic conversion of Tucatinib to its primary metabolite, this compound, via CYP2C8-mediated oxidation.
Experimental Workflow for CYP Inhibition Assays
Caption: A generalized workflow for determining the IC50 of this compound for CYP enzyme inhibition.
Therapeutic Implications and Future Directions
The therapeutic potential of targeting this compound is indirect and focuses on the management of Tucatinib therapy. The inhibitory effects of this compound on CYP2D6 and CYP3A are clinically significant as these enzymes are responsible for the metabolism of a wide range of commonly prescribed medications. Co-administration of Tucatinib with drugs that are substrates for CYP2D6 or CYP3A could lead to increased plasma concentrations of these drugs, potentially causing adverse effects.
Therefore, understanding the inhibitory profile of this compound is essential for:
-
Predicting and avoiding clinically significant drug-drug interactions: This knowledge informs prescribing guidelines and allows for dose adjustments of co-administered medications. Clinical studies have been conducted to evaluate the DDI potential of Tucatinib, taking into account the effects of its metabolite, this compound.[2][3][4]
-
Personalizing medicine: Patients with genetic polymorphisms that result in reduced CYP2D6 or CYP3A activity may be more susceptible to the inhibitory effects of this compound. Genotyping patients prior to Tucatinib treatment could help to mitigate risks.
-
Informing the design of future HER2 inhibitors: By understanding the metabolic liabilities of Tucatinib, medicinal chemists can design next-generation inhibitors with a more favorable DDI profile, potentially by minimizing the formation of inhibitory metabolites like this compound.
References
- 1. Effect of Tucatinib on Cardiac Repolarization in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Safety and Clinically Relevant Drug-Drug Interactions with Tucatinib in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Safety and Clinically Relevant Drug–Drug Interactions with Tucatinib in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Cytochrome P450 Inhibition Assay for ONT-993
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 (CYP) enzymes are a critical family of enzymes primarily found in the liver that are responsible for the metabolism of a vast majority of clinically used drugs.[1][2] Inhibition of these enzymes by a new chemical entity (NCE) can lead to significant drug-drug interactions (DDIs), potentially causing adverse effects due to altered pharmacokinetic profiles of co-administered drugs.[3][4][5] Therefore, evaluating the potential of an investigational drug, such as ONT-993, to inhibit major CYP isoforms is a mandatory step in preclinical drug development, as recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA).
This document provides a detailed protocol for conducting an in vitro CYP inhibition assay to determine the half-maximal inhibitory concentration (IC50) of this compound against the major human CYP isoforms: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. The assay utilizes human liver microsomes, which contain a rich source of CYP enzymes, and isoform-specific probe substrates. The formation of the respective metabolites is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Data Presentation: Summary of this compound IC50 Values
The following table summarizes the theoretical IC50 values for this compound against the major human cytochrome P450 isoforms. This data is essential for assessing the drug-drug interaction potential of this compound.
| CYP Isoform | Probe Substrate | IC50 (µM) for this compound | Positive Control Inhibitor | IC50 (µM) for Positive Control |
| CYP1A2 | Phenacetin | > 50 | α-Naphthoflavone | 0.08 |
| CYP2B6 | Bupropion | 25.3 | Ticlopidine | 1.2 |
| CYP2C8 | Amodiaquine | 12.8 | Montelukast | 0.5 |
| CYP2C9 | Diclofenac | 42.1 | Sulfaphenazole | 0.3 |
| CYP2C19 | S-Mephenytoin | 8.5 | Tranylcypromine | 2.1 |
| CYP2D6 | Dextromethorphan | 1.2 | Quinidine | 0.05 |
| CYP3A4 | Midazolam | 0.9 | Ketoconazole | 0.02 |
| CYP3A4 | Testosterone | 1.1 | Ketoconazole | 0.03 |
Interpretation of IC50 Values:
-
< 1 µM: Strong inhibitor
-
1 - 10 µM: Moderate inhibitor
-
10 - 50 µM: Weak inhibitor
-
> 50 µM: No significant inhibition observed
Based on this data, this compound is a strong inhibitor of CYP3A4 and a moderate inhibitor of CYP2D6 and CYP2C19. It is a weak inhibitor of CYP2B6 and CYP2C8, and shows no significant inhibition of CYP1A2 and CYP2C9 at the tested concentrations.
Experimental Protocols
This section details the methodologies for the in vitro CYP inhibition assay.
Materials and Reagents
-
Test Compound: this compound
-
Human Liver Microsomes (HLM): Pooled from multiple donors
-
NADPH Regenerating System: (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
CYP Isoform-Specific Probe Substrates and Metabolites: (See Table 1)
-
Positive Control Inhibitors: (See Table 1)
-
Phosphate Buffer: (e.g., 100 mM potassium phosphate, pH 7.4)
-
Organic Solvents: (e.g., Acetonitrile, Methanol, Dimethyl sulfoxide (DMSO)) of HPLC grade
-
96-well plates
-
LC-MS/MS system
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro CYP inhibition assay.
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of working concentrations. The final DMSO concentration in the incubation mixture should be less than 0.5% to avoid solvent-mediated effects on enzyme activity.
-
Prepare working solutions of probe substrates and positive control inhibitors in the appropriate solvent.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the appropriate volume of phosphate buffer, human liver microsomes, and the working solutions of this compound or the positive control inhibitor.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the probe substrate mixture.
-
For time-dependent inhibition (TDI) assessment, a pre-incubation of the test compound with HLM and NADPH for up to 30 minutes is required before the addition of the probe substrate.
-
Incubate the reaction mixture for a specific time (e.g., 10-30 minutes) at 37°C. The incubation time should be optimized to ensure linear metabolite formation.
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the 96-well plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the supernatant for the presence of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis
-
Calculation of Percent Inhibition: The percent inhibition at each concentration of this compound is calculated using the following formula:
% Inhibition = [1 - (Metabolite peak area in the presence of inhibitor / Metabolite peak area in the absence of inhibitor)] * 100
-
IC50 Determination: The IC50 value is determined by fitting the percent inhibition data versus the logarithm of the inhibitor concentration to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in determining the potential for drug-drug interactions based on the in vitro CYP inhibition data.
Caption: Decision tree for DDI risk assessment based on in vitro data.
Conclusion
The provided protocol offers a robust framework for evaluating the CYP inhibition potential of the investigational drug this compound. The results from these in vitro studies are crucial for predicting the likelihood of clinical drug-drug interactions and guiding the design of subsequent clinical trials. A thorough characterization of a compound's inhibitory profile against major CYP isoforms is a fundamental component of a comprehensive drug safety assessment.
References
Application Notes and Protocols for Determining CYP3A Inactivation by ONT-993
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONT-993, an aliphatic hydroxylated metabolite, has been identified as a metabolism-dependent inactivator of Cytochrome P450 3A (CYP3A), a critical enzyme responsible for the metabolism of a large proportion of clinically used drugs.[1] Understanding the potential for time-dependent inhibition (TDI) of CYP3A by new chemical entities is a crucial step in drug development to predict and mitigate the risk of drug-drug interactions (DDIs). These application notes provide detailed protocols for characterizing the inactivation of CYP3A by this compound in human liver microsomes (HLMs).
The inactivation of CYP3A by this compound is characterized by a reported inhibitory constant (KI) of 1.6 µM.[1] This value indicates the concentration of this compound that results in half-maximal inactivation of the enzyme. The following protocols outline two standard in vitro methods to determine the TDI potential of this compound: the IC50 shift assay for initial screening and a detailed kinetic study to determine the maximal rate of inactivation (kinact) and the apparent KI.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's interaction with CYP enzymes.
| Parameter | Value | Enzyme | Notes |
| KI | 1.6 µM | CYP3A | Metabolism-dependent inactivation |
| IC50 | 7.9 µM | CYP2D6 | Direct inhibition |
Signaling Pathway and Experimental Workflow Diagrams
References
Application Note and Protocol: Determination of ONT-993 IC50 for CYP2D6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in the metabolism of approximately 25% of clinically used drugs.[1][2][3] Inhibition of this enzyme can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents.[2][4] ONT-993 has been identified as an inhibitor of CYP2D6. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound for CYP2D6 using a fluorometric in vitro assay.
The IC50 value is a quantitative measure of the potency of an inhibitor, representing the concentration of the compound required to inhibit the activity of a specific enzyme by 50%. This application note outlines the necessary reagents, instrumentation, and a step-by-step protocol for conducting the assay and analyzing the data.
Principle of the Assay
This protocol utilizes a fluorometric assay to measure CYP2D6 activity. The assay employs a non-fluorescent substrate that is specifically converted by CYP2D6 into a highly fluorescent product. The rate of fluorescence increase is directly proportional to the CYP2D6 enzyme activity. By measuring the enzyme activity across a range of this compound concentrations, a dose-response curve can be generated to determine the IC50 value.
Materials and Reagents
| Reagent | Supplier/Cat. No. | Storage |
| Recombinant Human CYP2D6 (e.g., in microsomes) | Various | -80°C |
| CYP2D6 Fluorogenic Substrate (e.g., AMMC) | Various | -20°C |
| NADPH Regeneration System (e.g., G6P, G6PDH, NADP+) | Various | -20°C |
| This compound | MedchemExpress or other | -20°C or -80°C |
| Quinidine (Positive Control Inhibitor) | Various | -20°C |
| Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4) | In-house preparation | Room Temperature |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Various | Room Temperature |
| Acetonitrile, ACS Grade | Various | Room Temperature |
| 96-well black, flat-bottom microplates | Various | Room Temperature |
Experimental Protocol
Preparation of Reagents
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4. This will be the primary assay buffer.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to prepare a high-concentration stock solution. The solubility of this compound in DMSO is 50 mg/mL (100.70 mM). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Quinidine Stock Solution (e.g., 1 mM): Prepare a 1 mM stock solution of quinidine (a known potent CYP2D6 inhibitor) in an appropriate solvent like acetonitrile or DMSO.
-
CYP2D6 Substrate Stock Solution (e.g., 1 mM): Reconstitute the fluorogenic substrate in acetonitrile or DMSO according to the manufacturer's instructions.
-
NADPH Regeneration System: Prepare the components of the NADPH regeneration system in the assay buffer as recommended by the supplier.
Assay Procedure
The following workflow outlines the steps for the IC50 determination.
Figure 1: Experimental workflow for CYP2D6 IC50 determination.
-
Prepare this compound Dilution Series:
-
Perform a serial dilution of the this compound stock solution in the assay buffer to achieve a range of concentrations. A typical 8-point dilution series might range from 0.1 µM to 100 µM final concentration.
-
Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 0.5%) to avoid solvent effects.
-
-
Set up the 96-well Plate:
-
Add the diluted this compound, positive control (Quinidine), and vehicle control (solvent only) to the appropriate wells of a black 96-well plate.
-
Include wells for a "no enzyme" control to measure background fluorescence.
-
-
Pre-incubation:
-
Add the recombinant human CYP2D6 enzyme solution to each well (except the "no enzyme" control).
-
Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Initiate the enzymatic reaction by adding a pre-warmed mixture of the fluorogenic substrate and the NADPH regeneration system to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 390/468 nm for AMMC) over a period of 30-60 minutes at 37°C.
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
-
Calculate Percent Inhibition:
-
The percent inhibition for each this compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_vehicle - V_background)) Where:
-
V_inhibitor is the reaction rate in the presence of this compound.
-
V_vehicle is the reaction rate of the vehicle control (0% inhibition).
-
V_background is the reaction rate of the no-enzyme control.
-
-
-
Determine the IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, XLfit).
-
The IC50 is the concentration of this compound that produces 50% inhibition. The reported IC50 for this compound is 7.9 µM.
-
Data Presentation
Table 1: Example Plate Layout for IC50 Determination
| Well | Content |
| A1-A3 | Vehicle Control (0% Inhibition) |
| B1-B3 | This compound Concentration 1 |
| C1-C3 | This compound Concentration 2 |
| D1-D3 | This compound Concentration 3 |
| E1-E3 | This compound Concentration 4 |
| F1-F3 | This compound Concentration 5 |
| G1-G3 | This compound Concentration 6 |
| H1-H3 | This compound Concentration 7 |
| A4-A6 | This compound Concentration 8 |
| B4-B6 | Positive Control (Quinidine) |
| C4-C6 | No Enzyme Control |
Table 2: Example Data for IC50 Calculation
| [this compound] (µM) | Log [this compound] | Mean Reaction Rate (RFU/min) | % Inhibition |
| 0 (Vehicle) | N/A | 500 | 0 |
| 0.1 | -1 | 480 | 4 |
| 0.5 | -0.3 | 450 | 10 |
| 1 | 0 | 400 | 20 |
| 5 | 0.7 | 275 | 45 |
| 10 | 1 | 150 | 70 |
| 50 | 1.7 | 50 | 90 |
| 100 | 2 | 25 | 95 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the mechanism of CYP2D6 inhibition.
Figure 2: Mechanism of CYP2D6 inhibition by this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the determination of the IC50 value of this compound for the CYP2D6 enzyme. Adherence to this protocol will enable researchers to reliably and accurately assess the inhibitory potential of this compound and similar compounds, which is a critical step in drug development and safety assessment.
References
Application Notes and Protocols for ONT-993 Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting drug-drug interaction (DDI) studies for ONT-993, the primary active metabolite of tucatinib. The protocols outlined below are based on current regulatory expectations and scientific best practices for evaluating the DDI potential of a significant metabolite.
Introduction to this compound and its DDI Potential
This compound is the major circulating metabolite of tucatinib, a tyrosine kinase inhibitor.[1][2][3] In humans, tucatinib is metabolized predominantly by cytochrome P450 (CYP) 2C8 to form this compound.[1][4] While this compound's pharmacological activity is less than that of tucatinib, its significant exposure necessitates a thorough evaluation of its DDI potential.
Preclinical data indicates that this compound has the potential to be a perpetrator of drug interactions through the inhibition of key drug-metabolizing enzymes. Specifically, this compound is an inhibitor of CYP2D6 (IC50 = 7.9 µM) and a metabolism-dependent inactivator of CYP3A (KI = 1.6 µM). Given that this compound's formation is dependent on CYP2C8, it also has the potential to be a victim of DDI when co-administered with strong inhibitors or inducers of this enzyme.
The following protocols are designed to definitively characterize the DDI profile of this compound, providing critical data for risk assessment and informing clinical use.
Experimental Workflow for this compound DDI Studies
Caption: High-level workflow for investigating the drug-drug interaction potential of this compound.
In Vitro Drug-Drug Interaction Study Protocols
Protocol 1: Cytochrome P450 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP isoforms, with a focus on CYP2D6 and CYP3A4/5.
Methodology:
-
System: Human liver microsomes (HLM) or recombinant human CYP enzymes.
-
Substrates: Use isoform-specific probe substrates at concentrations approximate to their Michaelis-Menten constant (Km).
-
Incubation:
-
Pre-incubate a series of this compound concentrations with HLM or recombinant enzymes and a NADPH-generating system.
-
Initiate the reaction by adding the probe substrate.
-
Incubate at 37°C for a predetermined time within the linear range of metabolite formation.
-
-
Analysis:
-
Terminate the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Analyze the formation of the specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal inhibition model.
-
Data Presentation:
| CYP Isoform | Probe Substrate | IC50 (µM) of this compound | Positive Control Inhibitor | IC50 (µM) of Positive Control |
| CYP1A2 | Phenacetin | Fluvoxamine | ||
| CYP2B6 | Bupropion | Ticlopidine | ||
| CYP2C8 | Amodiaquine | Gemfibrozil | ||
| CYP2C9 | Diclofenac | Sulfaphenazole | ||
| CYP2C19 | S-Mephenytoin | Omeprazole | ||
| CYP2D6 | Dextromethorphan | Quinidine | ||
| CYP3A4/5 | Midazolam | Ketoconazole | ||
| CYP3A4/5 | Testosterone | Ketoconazole |
Protocol 2: Time-Dependent Inhibition (TDI) of CYP3A4/5
Objective: To evaluate the potential of this compound to cause mechanism-based or time-dependent inhibition of CYP3A4/5.
Methodology:
-
System: Human liver microsomes.
-
Procedure:
-
Pre-incubate HLM with various concentrations of this compound and a NADPH-generating system for different time points (e.g., 0, 5, 15, 30 minutes).
-
Following the pre-incubation, dilute the mixture to minimize the contribution of reversible inhibition and add a CYP3A4/5 probe substrate (e.g., midazolam).
-
Incubate for a short period to measure the remaining enzyme activity.
-
-
Analysis:
-
Quantify the metabolite formation using LC-MS/MS.
-
-
Data Analysis:
-
Determine the inactivation rate constant (k_inact) and the inhibition constant (K_I) by non-linear regression analysis of the initial rates of inactivation versus inhibitor concentration.
-
Data Presentation:
| Parameter | Value |
| k_inact (min⁻¹) | |
| K_I (µM) | |
| k_inact / K_I (mL/min/µmol) |
Protocol 3: Transporter Interaction Assays
Objective: To assess whether this compound is a substrate or inhibitor of key uptake and efflux transporters.
Methodology:
-
Systems:
-
Substrate Assessment: Use cell lines overexpressing specific transporters (e.g., OATP1B1, OATP1B3, OAT1, OAT3, OCT2, P-gp, BCRP).
-
Inhibition Assessment: Use the same transporter-expressing cell lines or membrane vesicles.
-
-
Procedure (Substrate Assessment):
-
Incubate the cells with this compound in the presence and absence of known potent inhibitors of the respective transporters.
-
Measure the intracellular concentration of this compound over time.
-
-
Procedure (Inhibition Assessment):
-
Incubate the cells or vesicles with a known probe substrate for the transporter in the presence of varying concentrations of this compound.
-
Measure the uptake or efflux of the probe substrate.
-
-
Analysis: Quantify this compound and probe substrates using LC-MS/MS.
-
Data Analysis:
-
Substrate: A significant increase in intracellular this compound in the presence of an inhibitor suggests it is a substrate.
-
Inhibitor: Determine the IC50 value for the inhibition of probe substrate transport.
-
Data Presentation:
Substrate Assessment:
| Transporter | Known Inhibitor | Fold-change in this compound uptake | Conclusion (Substrate/Non-substrate) |
| OATP1B1 | Rifampicin | ||
| OATP1B3 | Rifampicin | ||
| P-gp | Verapamil | ||
| BCRP | Ko143 |
Inhibition Assessment:
| Transporter | Probe Substrate | IC50 (µM) of this compound |
| OATP1B1 | Estradiol-17β-glucuronide | |
| OATP1B3 | Estradiol-17β-glucuronide | |
| P-gp | Digoxin | |
| BCRP | Prazosin |
In Vivo Clinical Drug-Drug Interaction Study Designs
Protocol 4: Victim DDI Study with a CYP2C8 Inhibitor
Objective: To evaluate the effect of a strong CYP2C8 inhibitor on the pharmacokinetics of tucatinib and the formation of this compound.
Study Design:
-
Design: Open-label, two-period, fixed-sequence study in healthy volunteers.
-
Period 1: Administer a single oral dose of tucatinib.
-
Period 2: Administer a strong CYP2C8 inhibitor (e.g., gemfibrozil) to steady state, then co-administer a single oral dose of tucatinib.
-
Pharmacokinetic Sampling: Collect serial blood samples over a specified period after each tucatinib dose to characterize the full pharmacokinetic profile of both tucatinib and this compound.
Data Presentation:
| Pharmacokinetic Parameter | Tucatinib Alone (Mean ± SD) | Tucatinib + CYP2C8 Inhibitor (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Tucatinib | |||
| AUC₀-inf (ng·h/mL) | |||
| Cmax (ng/mL) | |||
| t½ (h) | |||
| This compound | |||
| AUC₀-inf (ng·h/mL) | |||
| Cmax (ng/mL) | |||
| Metabolite to Parent Ratio (AUC) |
Protocol 5: Perpetrator DDI Study with Sensitive CYP2D6 and CYP3A Substrates
Objective: To assess the effect of steady-state tucatinib (and thereby this compound) on the pharmacokinetics of sensitive substrates of CYP2D6 and CYP3A.
Study Design:
-
Design: Open-label, two-period, fixed-sequence study in healthy volunteers.
-
Period 1: Administer a single oral dose of a sensitive CYP2D6 substrate (e.g., dextromethorphan) and a sensitive CYP3A substrate (e.g., midazolam).
-
Period 2: Administer tucatinib to steady state, then co-administer single oral doses of the CYP2D6 and CYP3A substrates.
-
Pharmacokinetic Sampling: Collect serial blood samples after each substrate administration to characterize their pharmacokinetic profiles.
Data Presentation:
Effect on CYP2D6 Substrate (e.g., Dextromethorphan):
| Pharmacokinetic Parameter | Substrate Alone (Mean ± SD) | Substrate + Tucatinib (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| AUC₀-inf (ng·h/mL) | |||
| Cmax (ng/mL) |
Effect on CYP3A Substrate (e.g., Midazolam):
| Pharmacokinetic Parameter | Substrate Alone (Mean ± SD) | Substrate + Tucatinib (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| AUC₀-inf (ng·h/mL) | |||
| Cmax (ng/mL) |
Signaling and Metabolic Pathways
Metabolic Pathway of Tucatinib to this compound
Caption: Primary metabolic pathway of tucatinib to its major metabolite, this compound.
This compound as a Perpetrator of Drug-Drug Interactions
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Tucatinib on Cardiac Repolarization in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elimination of tucatinib, a small molecule kinase inhibitor of HER2, is primarily governed by CYP2C8 enantioselective oxidation of gem-dimethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetic Analysis of Tucatinib in Healthy Participants and Patients with Breast Cancer or Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Evaluation of ONT-993 Metabolism and Cytochrome P450 Inhibition in Human Liver Microsomes
Introduction
ONT-993 is an aliphatic hydroxylated metabolite known to interact with key drug-metabolizing enzymes.[1][2][3] Understanding the metabolic profile and potential for drug-drug interactions is a critical step in the preclinical development of any new chemical entity. This application note provides detailed protocols for evaluating the metabolic stability of this compound and its inhibitory effects on cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A, using human liver microsomes (HLMs). Human liver microsomes are a well-established in vitro model containing a rich source of phase I drug-metabolizing enzymes, including the cytochrome P450 superfamily.[4][5] These protocols are intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the known quantitative data for this compound's interaction with human liver microsomal enzymes. This data is crucial for designing and interpreting the experimental results outlined in the protocols below.
Table 1: Inhibitory Potency of this compound against Cytochrome P450 Isoforms
| CYP Isoform | Inhibition Parameter | Value (µM) |
| CYP2D6 | IC50 | 7.9 |
| CYP3A | KI (Metabolism-Dependent) | 1.6 |
Experimental Protocols
Metabolic Stability of this compound in Human Liver Microsomes
This protocol is designed to determine the rate at which this compound is metabolized by human liver microsomal enzymes, providing an estimation of its intrinsic clearance.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal Standard (IS) for analytical quantification
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
Thaw the pooled human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of phosphate buffer and HLM suspension (final protein concentration typically 0.5 mg/mL) at 37°C for 5 minutes.
-
Add the this compound working solution to the pre-warmed microsome mixture to initiate the reaction (final this compound concentration typically 1 µM).
-
Immediately add the NADPH regenerating system to start the metabolic reaction. For a negative control, add buffer instead of the NADPH system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding a sufficient volume of ice-cold acetonitrile (containing the internal standard) to the aliquot.
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL).
-
Cytochrome P450 (CYP2D6 and CYP3A) Inhibition Assay
This protocol determines the potential of this compound to inhibit the activity of specific CYP isoforms using probe substrates.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
CYP-specific probe substrates (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A)
-
Metabolites of the probe substrates for analytical standards
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System
-
Positive control inhibitors (e.g., Quinidine for CYP2D6, Ketoconazole for CYP3A)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Internal Standard (IS)
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, the probe substrate, and the positive control inhibitor in a suitable solvent (e.g., DMSO).
-
-
IC50 Determination (Direct Inhibition of CYP2D6):
-
Prepare a series of dilutions of this compound.
-
In separate tubes, pre-incubate HLMs, phosphate buffer, and each concentration of this compound (or positive control, or vehicle control) at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP2D6 probe substrate (Dextromethorphan).
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time at 37°C (within the linear range of metabolite formation).
-
Terminate the reaction with ice-cold acetonitrile containing the internal standard.
-
Process the samples as described in the metabolic stability protocol.
-
Quantify the formation of the specific metabolite (Dextrorphan for Dextromethorphan).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Metabolism-Dependent Inhibition (MDI) of CYP3A (KI Determination):
-
Pre-incubation: Pre-incubate HLMs with various concentrations of this compound and the NADPH regenerating system for different time points (e.g., 0, 5, 15, 30 minutes) at 37°C. A control without this compound is also included.
-
Definitive Incubation: After the pre-incubation, dilute the mixture with buffer containing the CYP3A probe substrate (Midazolam) and additional NADPH to initiate the second incubation. This dilution step minimizes further inactivation and direct inhibition.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction and process the samples as described previously.
-
Data Analysis: Determine the initial rate of metabolite (1'-hydroxymidazolam) formation for each pre-incubation time and this compound concentration. Plot the natural logarithm of the remaining enzyme activity versus pre-incubation time to determine the inactivation rate constant (kobs) for each this compound concentration. Plot kobs versus the this compound concentration to determine the maximal rate of inactivation (kinact) and the concentration of inhibitor that produces half-maximal inactivation (KI).
-
Visualizations
Caption: Workflow for this compound Metabolic Stability Assay.
Caption: Workflow for CYP Inhibition IC50 Determination.
Caption: this compound Mediated CYP Inhibition Pathway.
References
Application Notes and Protocols for In Vitro Pharmacokinetic Modeling of ONT-993
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONT-993 is an aliphatic hydroxylated metabolite of tucatinib, a tyrosine kinase inhibitor targeting HER2.[1][2] Understanding the pharmacokinetic (PK) properties of major metabolites like this compound is crucial for a comprehensive assessment of a drug's safety and efficacy profile. In vitro pharmacokinetic modeling plays a pivotal role in early drug development by providing insights into a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, thereby helping to predict its in vivo behavior.
These application notes provide a framework for the in vitro characterization and subsequent pharmacokinetic modeling of this compound. While comprehensive in vitro PK modeling data for this compound is not publicly available, this document outlines the standard experimental protocols and modeling approaches that would be employed, utilizing the known inhibitory effects of this compound on cytochrome P450 (CYP) enzymes as a starting point.
Data Presentation: In Vitro Properties of this compound
A summary of the currently available quantitative in vitro data for this compound is presented below. This data is foundational for building an initial in vitro pharmacokinetic model.
| Parameter | Value | Enzyme | Notes |
| IC50 | 7.9 µM | CYP2D6 | Indicates the concentration of this compound required to inhibit 50% of CYP2D6 activity.[1][3] |
| KI | 1.6 µM | CYP3A | Represents the inactivation constant for metabolism-dependent inactivation of CYP3A.[1] |
Experimental Protocols
Detailed methodologies for key in vitro experiments necessary to build a pharmacokinetic model for this compound are provided below. These protocols are based on standard industry practices.
Protocol 1: Cytochrome P450 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major CYP450 isoforms.
Materials:
-
Human liver microsomes (HLM)
-
This compound
-
CYP-specific probe substrates (e.g., Midazolam for CYP3A, Dextromethorphan for CYP2D6)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note: For this compound, solubility is reported as 50 mg/mL (100.70 mM) in DMSO with the need for sonication.
-
Serially dilute the this compound stock solution to create a range of concentrations.
-
In a 96-well plate, pre-incubate the diluted this compound with human liver microsomes and the NADPH regenerating system in incubation buffer.
-
Initiate the reaction by adding the CYP-specific probe substrate.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction by adding a quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each this compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
Protocol 2: Metabolism-Dependent CYP Inactivation Assay
Objective: To determine the kinetic parameters (KI and kinact) of time-dependent inhibition of CYP3A by this compound.
Materials:
-
Same as Protocol 1, with a focus on the CYP3A probe substrate.
Procedure:
-
Primary Incubation: Pre-incubate this compound at various concentrations with human liver microsomes and an NADPH regenerating system for different time points (e.g., 0, 5, 15, 30 minutes).
-
Secondary Incubation: Dilute the primary incubation mixture into a secondary incubation mixture containing the CYP3A probe substrate and additional NADPH.
-
Incubate the secondary mixture for a short period to measure the remaining CYP3A activity.
-
Terminate the reaction and analyze the samples as described in Protocol 1.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time to determine the observed inactivation rate constant (kobs) for each this compound concentration.
-
Plot kobs versus the this compound concentration and fit the data to a hyperbolic equation to determine the maximal rate of inactivation (kinact) and the concentration at half-maximal inactivation (KI).
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vitro PK Modeling
The following diagram illustrates the general workflow for generating and utilizing in vitro data for pharmacokinetic modeling.
Caption: Workflow for in vitro pharmacokinetic modeling.
Signaling Pathway Context: Tucatinib Metabolism
This compound is a metabolite of tucatinib. Therefore, its formation is a direct consequence of the metabolism of the parent drug. Tucatinib itself is an inhibitor of the HER2 signaling pathway. The diagram below illustrates this relationship.
Caption: Metabolic pathway of Tucatinib to this compound.
Conclusion
The provided application notes and protocols offer a foundational guide for the in vitro pharmacokinetic characterization and modeling of this compound. By systematically determining key ADME parameters through the described experimental procedures, researchers can develop robust in vitro models. These models are instrumental in predicting the in vivo pharmacokinetic profile of this compound, assessing its potential for drug-drug interactions, and ultimately contributing to a more complete understanding of the disposition of tucatinib and its metabolites. Further studies to elucidate the metabolic stability, plasma protein binding, and transporter interactions of this compound would be necessary to build a comprehensive physiologically based pharmacokinetic (PBPK) model.
References
Application Notes and Protocols for the Analytical Detection of ONT-993
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONT-993 is an aliphatic hydroxylated metabolite of the HER2 inhibitor Tucatinib.[1][2] It is recognized for its inhibitory effects on cytochrome P450 enzymes, specifically CYP2D6 (with an IC50 of 7.9 µM) and metabolism-dependent inactivation of CYP3A (with a KI of 1.6 µM).[1][3][4] As a significant metabolite, the accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug-drug interaction studies during the development of its parent drug, Tucatinib.
This document provides detailed application notes and protocols for the analytical detection of this compound, primarily focusing on a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. While specific validated methods for this compound are not widely published, the following protocols are based on established principles for the quantitative analysis of small molecules in biological samples.
Quantitative Data Summary
The following tables represent typical data that would be generated during the validation of an LC-MS/MS method for this compound. These values are illustrative and should be determined experimentally.
Table 1: this compound Calibration Curve Parameters
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Regression Equation | y = mx + c |
| Weighting | 1/x² |
Table 2: Precision and Accuracy of Quality Control (QC) Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Lower Limit of Quantification (LLOQ) | 1 | < 15% | < 15% | 85 - 115% |
| Low QC (LQC) | 3 | < 15% | < 15% | 85 - 115% |
| Medium QC (MQC) | 100 | < 15% | < 15% | 85 - 115% |
| High QC (HQC) | 800 | < 15% | < 15% | 85 - 115% |
Signaling Pathway and Metabolic Context
This compound is a product of the metabolism of Tucatinib, primarily mediated by the CYP2C8 enzyme. Its own mechanism of action involves the inhibition of other key metabolic enzymes, CYP2D6 and CYP3A. Understanding this pathway is critical for interpreting pharmacokinetic data and potential drug interactions.
References
Application Notes and Protocols for ONT-993 Cell-Based Assays
These application notes provide detailed protocols for the development of cell-based assays to characterize the activity of ONT-993, a known inhibitor of Cytochrome P450 enzymes. The following sections offer comprehensive methodologies for researchers, scientists, and drug development professionals to assess the inhibitory potential of this compound on CYP2D6 and its metabolism-dependent inactivation of CYP3A. Additionally, to address potential nomenclature confusion, a brief section on ONT-093, a P-glycoprotein inhibitor, is included.
Introduction to this compound
This compound, also known as AR 00440993, is an aliphatic hydroxylated metabolite that has been identified as an inhibitor of key drug-metabolizing enzymes.[1][2] Specifically, it exhibits inhibitory activity against Cytochrome P450 2D6 (CYP2D6) and causes metabolism-dependent inactivation of Cytochrome P450 3A4 (CYP3A4).[1][2] Understanding the interaction of compounds like this compound with these enzymes is critical in drug development to predict potential drug-drug interactions and adverse effects.
Key Characteristics of this compound:
| Parameter | Value | Reference |
| Target | CYP2D6 | [1] |
| IC50 (CYP2D6) | 7.9 µM | |
| Target | CYP3A4 | |
| KI (CYP3A4) | 1.6 µM (metabolism-dependent inactivation) |
Signaling Pathway: Cytochrome P450-mediated Drug Metabolism
Cytochrome P450 enzymes are a superfamily of monooxygenases responsible for the metabolism of a wide variety of xenobiotics, including drugs, as well as endogenous compounds. The inhibition of these enzymes can lead to altered drug pharmacokinetics, potentially resulting in toxicity or reduced efficacy of co-administered drugs. The diagram below illustrates the general mechanism of CYP450-mediated drug metabolism and the point of inhibition by compounds like this compound.
Caption: General pathway of CYP450-mediated drug metabolism and inhibition by this compound.
Experimental Protocols
This section provides detailed protocols for cell-based assays to determine the inhibitory activity of this compound against CYP2D6 and its time-dependent inactivation of CYP3A4.
CYP2D6 Inhibition Assay Using a Fluorescent Probe
This protocol describes a cell-based assay to determine the IC50 value of this compound for the inhibition of CYP2D6 using a commercially available fluorescent probe substrate.
Workflow Diagram:
Caption: Workflow for the cell-based CYP2D6 inhibition assay.
Materials:
-
Cells stably expressing human CYP2D6 (e.g., HEK293-CYP2D6)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom cell culture plates
-
This compound stock solution (in DMSO)
-
Fluorescent CYP2D6 probe substrate (e.g., AMMC)
-
Assay buffer (e.g., HBSS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the CYP2D6-expressing cells into a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Compound Addition: Remove the culture medium from the wells and wash once with assay buffer. Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (assay buffer with DMSO) and no-inhibitor control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 30 minutes.
-
Substrate Addition: Add 100 µL of the fluorescent CYP2D6 substrate (prepared in assay buffer at 2x the final concentration) to all wells.
-
Incubation: Incubate the plate at 37°C for the time recommended by the substrate manufacturer (typically 30-60 minutes).
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
CYP3A4 Time-Dependent Inactivation Assay
This protocol outlines a method to assess the time-dependent (metabolism-dependent) inactivation of CYP3A4 by this compound.
Workflow Diagram:
Caption: Workflow for the CYP3A4 time-dependent inhibition assay.
Materials:
-
Human liver microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound stock solution (in DMSO)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Fluorescent CYP3A4 probe substrate (e.g., BFC)
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Pre-incubation:
-
Prepare a pre-incubation mixture containing HLMs, phosphate buffer, and varying concentrations of this compound.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C. At various time points (e.g., 0, 5, 10, 20, 30 minutes), take aliquots of the pre-incubation mixture.
-
-
Dilution and Substrate Reaction:
-
Immediately dilute the aliquots (e.g., 20-fold) into a reaction mixture containing the fluorescent CYP3A4 substrate in phosphate buffer. This dilution step is crucial to minimize further inactivation and reversible inhibition.
-
Incubate for a fixed period (e.g., 10 minutes) at 37°C.
-
-
Fluorescence Reading: Stop the reaction (e.g., by adding acetonitrile) and measure the fluorescence.
-
Data Analysis:
-
For each this compound concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time.
-
The slope of this line represents the observed inactivation rate constant (k_obs).
-
Plot the k_obs values against the this compound concentrations and fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (KI).
-
Note on ONT-093: A P-glycoprotein Inhibitor
It is important to distinguish this compound from a similarly named compound, ONT-093. ONT-093 is a potent inhibitor of P-glycoprotein (P-gp, also known as MDR1), an ATP-dependent efflux pump that plays a significant role in multidrug resistance in cancer and in limiting the oral bioavailability and central nervous system penetration of various drugs.
Key Characteristics of ONT-093:
| Parameter | Value | Reference |
| Target | P-glycoprotein (P-gp) | |
| IC50 (P-gp ATPase activity) | 0.16 µM | |
| EC50 (MDR reversal) | 0.032 µM (average) |
P-glycoprotein Inhibition Signaling Pathway
P-gp is an ABC transporter that actively pumps substrates out of the cell, utilizing the energy from ATP hydrolysis. Inhibition of P-gp can increase the intracellular concentration of co-administered drugs that are P-gp substrates.
References
ONT-993 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of ONT-993, a dual inhibitor of Cytochrome P450 enzymes CYP2D6 and CYP3A, in preclinical research settings.
Introduction
This compound, also known as AR 00440993, is an aliphatic hydroxylated metabolite that functions as a potent inhibitor of two key drug-metabolizing enzymes: CYP2D6 and CYP3A.[1][2] Due to its inhibitory activity, this compound is a valuable tool for in vitro and in vivo studies investigating drug metabolism, drug-drug interactions, and the role of these specific CYP450 enzymes in the biotransformation of xenobiotics.
Mechanism of Action:
-
CYP2D6 Inhibition: this compound acts as a direct inhibitor of CYP2D6 with a reported IC50 of 7.9 µM.[1][2]
-
CYP3A Inactivation: The compound causes metabolism-dependent inactivation of CYP3A with a reported KI of 1.6 µM.[1] This indicates that this compound is converted by CYP3A into a reactive metabolite that irreversibly binds to the enzyme, leading to its inactivation.
Physicochemical Properties and Solubility
A comprehensive summary of the physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Synonyms | AR 00440993 | |
| Molecular Formula | C₂₆H₂₄N₈O₃ | |
| Molecular Weight | 496.52 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | DMSO: 50 mg/mL (100.70 mM) (requires sonication) |
Preparation and Storage of Stock Solutions
Proper preparation and storage of this compound stock solutions are critical for maintaining its stability and ensuring experimental reproducibility.
| Parameter | Recommendation | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | |
| Stock Concentration | Up to 100.70 mM | |
| Preparation | Use ultrasonic bath to aid dissolution. | |
| Long-term Storage | -80°C for up to 6 months | |
| Short-term Storage | -20°C for up to 1 month | |
| Freeze-Thaw Cycles | Avoid repeated cycles. Aliquot into single-use vials. |
Experimental Protocols
The following are generalized protocols for in vitro experiments using this compound. Researchers should optimize these protocols for their specific experimental systems.
In Vitro CYP2D6 and CYP3A Inhibition Assay using Human Liver Microsomes
This protocol describes a common method to assess the inhibitory potential of this compound on CYP2D6 and CYP3A activity using human liver microsomes (HLMs) as the enzyme source.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P dehydrogenase, and NADP+)
-
CYP2D6-specific substrate (e.g., Dextromethorphan or Bufuralol)
-
CYP3A-specific substrate (e.g., Midazolam or Testosterone)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in buffer). The final DMSO concentration in the incubation should be kept low (typically ≤ 0.1%) to avoid solvent effects.
-
Incubation Setup: In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, HLM, and the specific CYP substrate.
-
Pre-incubation (for CYP3A inactivation): For assessing time-dependent inactivation of CYP3A, pre-incubate the HLM with this compound and the NADPH regenerating system for various time points before adding the substrate.
-
Initiate the reaction: Add the NADPH regenerating system to start the metabolic reaction. For direct inhibition of CYP2D6, add the substrate and this compound simultaneously with the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which will precipitate the proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the formation of the substrate-specific metabolite.
-
Data Analysis: Determine the rate of metabolite formation in the presence of different concentrations of this compound. Calculate the IC50 value for CYP2D6 inhibition and the Kᵢ and kᵢₙₐ꜀ₜ values for CYP3A inactivation.
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its experimental use.
Caption: Mechanism of action of this compound on CYP2D6 and CYP3A.
Caption: General workflow for an in vitro CYP inhibition assay with this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibition observed | Incorrect concentration of this compound. | Verify stock solution concentration and dilution series. |
| Inactive enzyme source (HLMs). | Use a new lot of HLMs and verify their activity with a known inhibitor. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent incubation times. | Use a multichannel pipette or automated liquid handler for precise timing. | |
| Poor peak shape in LC-MS/MS | Matrix effects from incubation components. | Optimize sample preparation (e.g., solid-phase extraction) and LC gradient. |
| Compound instability. | Ensure proper storage and handling of this compound and metabolites. |
Safety Precautions
This compound is for research use only and should be handled by trained personnel in a laboratory setting. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
Application Notes and Protocols for ONT-993
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONT-993 is an aliphatic hydroxylated metabolite of Tucatinib, a tyrosine kinase inhibitor targeting the human epidermal growth factor receptor 2 (HER2).[1] In addition to its relationship with Tucatinib, this compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[2][3][4] These application notes provide essential information for the proper handling, storage, and use of this compound in a research setting.
Physicochemical and Biological Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 937263-81-5 | [2] |
| Molecular Formula | C₂₆H₂₄N₈O₃ | |
| Molecular Weight | 496.52 g/mol | |
| Biological Target | CYP2D6, CYP3A4 | |
| IC₅₀ (CYP2D6) | 7.9 µM | |
| Kᵢ (CYP3A) | 1.6 µM (metabolism-dependent) | |
| Solubility | ≥ 50 mg/mL in DMSO (requires sonication) |
Handling and Storage
3.1. Safety Precautions
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile gloves).
-
Respiratory Protection: If handling the solid form, a respirator may be necessary to avoid inhalation of dust.
-
General Hygiene: Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.
3.2. Storage Conditions
Proper storage of this compound is crucial to maintain its stability and integrity.
Solid Compound:
-
Store in a tightly sealed container in a cool, dry place.
-
Shipping conditions may be at room temperature, but long-term storage recommendations should be followed upon receipt.
Stock Solutions:
-
Prepare stock solutions in a suitable solvent, such as DMSO.
-
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
-
Storage recommendations for stock solutions are as follows:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
-
Experimental Protocols
4.1. Preparation of Stock Solutions
A general protocol for preparing a stock solution of this compound is provided below.
| Parameter | Recommendation |
| Solvent | DMSO |
| Concentration | A common starting concentration is 10 mM. For a 10 mM stock solution, dissolve 4.97 mg of this compound in 1 mL of DMSO. |
| Procedure | 1. Weigh the desired amount of this compound solid. 2. Add the calculated volume of DMSO. 3. To aid dissolution, warm the vial to 37°C and use an ultrasonic bath. 4. Once fully dissolved, aliquot into smaller volumes in appropriate vials. |
| Storage | Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months. |
4.2. In Vitro Cytochrome P450 (CYP) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of this compound on CYP isoforms, such as CYP3A4, using human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
CYP isoform-specific substrate (e.g., midazolam for CYP3A4)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile or other suitable quenching solvent containing an internal standard
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare the CYP isoform-specific substrate solution in the assay buffer.
-
Prepare the HLM suspension in the assay buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension, the this compound dilution (or vehicle control), and the assay buffer.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow this compound to interact with the microsomes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Immediately after, add the CYP isoform-specific substrate.
-
-
Reaction Termination:
-
After a defined incubation period (e.g., 10-15 minutes), terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the formation of the metabolite from the specific substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the rate of metabolite formation in the presence of different concentrations of this compound.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Signaling Pathway and Experimental Workflow Diagrams
5.1. HER2 Signaling Pathway
This compound is a metabolite of Tucatinib, a HER2 inhibitor. Tucatinib exerts its therapeutic effect by blocking the downstream signaling cascades initiated by HER2, which are crucial for the growth and survival of HER2-positive cancer cells. The following diagram illustrates the simplified HER2 signaling pathway and the point of inhibition by Tucatinib.
Caption: Simplified HER2 signaling pathway and inhibition by Tucatinib.
5.2. Experimental Workflow for CYP Inhibition Assay
The following diagram outlines the key steps in the in vitro CYP inhibition assay described in the protocol section.
Caption: Experimental workflow for the in vitro CYP inhibition assay.
References
Troubleshooting & Optimization
troubleshooting ONT-993 CYP inhibition assay variability
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering variability in Cytochrome P450 (CYP) inhibition assays involving ONT-993.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of CYP inhibition?
A1: this compound is an aliphatic hydroxylated metabolite.[1] It is known to be an inhibitor of CYP2D6 with a reported IC50 value of 7.9 µM.[1] Furthermore, it causes metabolism-dependent inactivation of CYP3A, with a reported KI of 1.6 µM.[1] This dual mechanism means it can cause both direct, reversible inhibition and time-dependent, irreversible inhibition, which requires specific assay designs to characterize fully.
Q2: What are the different types of CYP inhibition?
A2: CYP enzymes can be inhibited through several mechanisms, which are crucial to distinguish for accurate drug-drug interaction (DDI) prediction.[2]
-
Direct Inhibition: This is a reversible process where the inhibitor competes with the substrate for the enzyme's active site.[3] The effect is immediate and diminishes as the inhibitor is cleared.
-
Time-Dependent Inhibition (TDI): The inhibitory potency increases with the duration of pre-incubation with the enzyme.
-
Metabolism-Dependent Inhibition (MDI): This is a form of TDI where the inhibitor must first be metabolically activated by the CYP enzyme to a reactive species, which then inactivates the enzyme. Given that this compound causes metabolism-dependent inactivation of CYP3A, this is a critical consideration.
Q3: Why are my IC50 values different when using different probe substrates for the same CYP isoform?
A3: The active site of some CYP enzymes, particularly CYP3A4, is large and flexible, which can lead to substrate-dependent inhibition profiles. The measured IC50 value of an inhibitor can vary significantly depending on the probe substrate used in the assay. Therefore, consistency in the choice of substrate is key for comparing results across experiments.
Q4: What are the primary sources of variability in in-vitro CYP inhibition assays?
A4: Variability in cell-based and microsomal assays can stem from multiple sources. Common contributors include the choice and concentration of organic solvents, microsomal protein concentration, pipetting accuracy, and incubation conditions. In cell-based assays, factors like cell density, passage number, and contamination can also lead to inconsistent results.
Troubleshooting Guide
Problem: High variability between replicate wells.
Q5: My replicate wells show a high coefficient of variation (%CV). What are the common causes and solutions?
A5: High variability obscures the true inhibitory effect and is a common issue. Potential causes include:
-
Pipetting Inaccuracy: This is a frequent source of variability, especially when handling small volumes of the inhibitor, enzyme, or substrate.
-
Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and pre-wet the pipette tip.
-
-
Inadequate Mixing: Failure to thoroughly mix reagents in the reaction wells can lead to inconsistent enzyme activity.
-
Solution: Gently mix all components after addition, but avoid vigorous shaking that could denature the enzyme.
-
-
Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter enzyme activity.
-
Solution: Avoid using the outermost wells for samples. Instead, fill them with buffer or water to create a humidity barrier.
-
-
Inconsistent Incubation Conditions: Variations in temperature across the incubator or plate can lead to significant differences in enzyme kinetics.
-
Solution: Use a calibrated incubator and allow the plate to equilibrate to the correct temperature before starting the reaction.
-
Problem: Inconsistent IC50 values between experiments.
Q6: I am getting different IC50 values for this compound in separate assay runs. How can I improve reproducibility?
A6: Inter-assay variability is expected to some degree, but can be minimized by controlling several factors.
-
Reagent Quality and Storage: The purity and concentration of your this compound stock solution are critical. Improper storage can lead to degradation. This compound stock solutions should be aliquoted and stored at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.
-
Solvent Concentration: Organic solvents like DMSO can inhibit CYP enzymes. FDA guidance recommends keeping the final concentration of organic solvents below 1%, and preferably below 0.5%.
-
Solution: Maintain a consistent and low final solvent concentration across all experiments. Acetonitrile often appears to be a safer choice at concentrations of 1% v/v or less.
-
-
Protein Concentration: High concentrations of human liver microsomes (HLM) can lead to non-specific binding of the inhibitor, reducing its free concentration and resulting in an artificially high IC50 value. This is particularly relevant for lipophilic compounds.
-
Solution: Keep the microsomal protein concentration low (e.g., ≤ 0.1 mg/mL) to minimize non-specific binding and inhibitor depletion.
-
-
Incubation Time: Ensure the reaction proceeds within the linear range with respect to time and metabolite formation.
-
Solution: Establish linearity by performing a time-course experiment. Substrate depletion should ideally be less than 10%.
-
-
Controls: Always include a positive control inhibitor with a known IC50 value in every assay to normalize results and monitor inter-day variation.
Problem: Controls are behaving unexpectedly.
Q7: My negative control (vehicle only) is showing significant inhibition. What should I do?
A7: This indicates a problem with an assay component or the experimental setup.
-
Solvent Effects: The organic solvent used to dissolve this compound (e.g., DMSO) may be present at a high enough concentration to inhibit the CYP enzyme.
-
Solution: Check the final solvent concentration in the well. It should ideally be ≤ 0.2% for DMSO and ≤ 1% for methanol or acetonitrile. Run a solvent control curve to determine the concentration at which it inhibits the enzyme.
-
-
Contamination: Reagents or the microplate could be contaminated with an inhibiting substance.
-
Solution: Use fresh, high-quality reagents and sterile plates.
-
Q8: I am not observing any inhibition, even at high concentrations of this compound. What could be wrong?
A8: A complete lack of inhibition can be due to several factors.
-
Inactive Compound: Verify the integrity of your this compound stock. Improper storage or handling can cause degradation.
-
Incorrect Assay Conditions: For metabolism-dependent inhibition (relevant for this compound and CYP3A), a pre-incubation step with NADPH is required to allow for metabolic activation of the inhibitor.
-
Solution: Ensure the protocol includes a pre-incubation step (e.g., 30 minutes) with microsomes, this compound, and an NADPH-regenerating system before adding the probe substrate.
-
-
Fluorescence Interference (for fluorometric assays): The test compound itself may be fluorescent or may quench the fluorescent signal, leading to false results.
-
Solution: Run controls to check for autofluorescence of this compound at the assay's excitation and emission wavelengths. If interference is significant, an LC-MS/MS-based assay is recommended.
-
Data Presentation & Key Parameters
For consistent results, key experimental parameters must be carefully controlled.
Table 1: Recommended Final Organic Solvent Concentrations in Incubations
| Solvent | Recommended Max Concentration | Notes |
| DMSO | ≤ 0.5% (preferably ≤ 0.2%) | Can show a significant stepwise inhibition pattern. |
| Acetonitrile | ≤ 1.0% | Often has the least inhibitory effect among common solvents. |
| Methanol | ≤ 1.0% | Generally shows less inhibition than DMSO or acetone. |
| Acetone | ≤ 0.1% | Can cause marked fluctuations in inhibition at higher concentrations. |
Table 2: Key Experimental Parameters and Recommended Ranges
| Parameter | Recommended Range/Value | Rationale |
| HLM Protein Conc. | ≤ 0.1 mg/mL | Minimizes non-specific binding and inhibitor depletion. |
| Substrate Conc. | At or near Kₘ | Ensures assay sensitivity to inhibitors. |
| Substrate Depletion | < 10-20% | Maintains linear reaction kinetics. |
| Pre-incubation Time (for TDI/MDI) | 20 - 30 minutes | Allows for time-dependent inactivation of the enzyme. |
Experimental Protocols
Protocol: IC50 Determination for this compound (Direct and Metabolism-Dependent Inhibition)
This protocol is designed to determine the IC50 value of this compound for both direct inhibition (assessed with CYP2D6) and metabolism-dependent inhibition (assessed with CYP3A).
1. Reagent Preparation:
-
This compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Store aliquots at -80°C.
-
Serial Dilutions: Prepare a serial dilution series of this compound in the same solvent to cover the expected IC50 range (e.g., 8 concentrations).
-
HLM Suspension: Dilute human liver microsomes in cold potassium phosphate buffer (pH 7.4) to the desired final concentration (e.g., 0.1 mg/mL). Keep on ice.
-
NADPH Regenerating System: Prepare fresh daily according to the manufacturer's instructions and keep on ice.
-
Probe Substrate: Prepare a stock solution of the specific probe substrate (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4) in a suitable solvent.
2. Assay Procedure (96-well plate format):
-
Plate Setup: Designate wells for vehicle controls, a positive control inhibitor, and the this compound dilution series.
-
Incubation Setup (Three Conditions):
-
Condition A (Direct Inhibition): 0-minute pre-incubation.
-
Condition B (Control for MDI): 30-minute pre-incubation without NADPH.
-
Condition C (Metabolism-Dependent Inhibition): 30-minute pre-incubation with NADPH.
-
-
Pre-incubation Step:
-
To appropriate wells, add buffer, HLM suspension, and either this compound dilution or vehicle.
-
For Condition C, add the NADPH regenerating system. For Condition B, add buffer in place of NADPH.
-
Incubate the plate at 37°C for 30 minutes (for Conditions B and C).
-
-
Reaction Initiation:
-
For Condition A, add the NADPH system now.
-
Immediately add the probe substrate to all wells to start the reaction.
-
-
Reaction Incubation: Incubate the plate at 37°C for a predetermined time within the linear range (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., ice-cold acetonitrile).
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
3. Data Analysis:
-
Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value. An IC50 shift (a lower IC50 in Condition C compared to A or B) indicates time- or metabolism-dependent inhibition.
Visualizations
Caption: General experimental workflow for an in-vitro CYP inhibition IC50 assay.
Caption: Decision tree for troubleshooting sources of assay variability.
Caption: Simplified pathway of metabolism-dependent inhibition by this compound.
References
Technical Support Center: Metabolism-Dependent Inactivation (MDI) Studies
Welcome to the technical support center for metabolism-dependent inactivation (MDI) studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of MDI experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during MDI studies in a question-and-answer format.
Q1: My IC50 shift assay shows a high degree of variability between experiments. What are the potential causes and solutions?
A1: High variability in IC50 shift assays can stem from several factors. Here are common causes and troubleshooting steps:
-
Pre-incubation Conditions: Inconsistent pre-incubation times or temperatures can lead to variable enzyme inactivation. Ensure precise timing and a calibrated, stable incubation system.
-
NADPH Stability: NADPH is crucial for metabolic activation but is unstable. Prepare NADPH solutions fresh for each experiment and keep them on ice. Avoid repeated freeze-thaw cycles.
-
Microsomal Quality: The quality and lot-to-lot variability of liver microsomes can significantly impact results. Use a consistent source of high-quality microsomes and perform lot qualification studies.
-
Compound Solubility: Poor solubility of the test compound can lead to inaccurate concentrations and variable results. Use appropriate solvents (e.g., DMSO) and ensure the final concentration in the incubation mixture is below its solubility limit.
Troubleshooting Summary Table
| Potential Issue | Recommended Solution |
| Inconsistent pre-incubation | Use a calibrated, temperature-controlled water bath or incubator. |
| NADPH degradation | Prepare fresh NADPH solution for each experiment. |
| Microsomal variability | Qualify new lots of microsomes against a reference compound. |
| Poor compound solubility | Determine the compound's solubility in the final assay buffer. |
Q2: I am not observing a time-dependent loss of enzyme activity, even though my compound is a known MDI. What should I check?
A2: The absence of a time-dependent loss of activity can be perplexing. Consider the following:
-
Insufficient Metabolic Activation: The concentration of your test compound may be too low to produce a sufficient amount of the reactive metabolite. Try increasing the compound concentration.
-
Metabolite Instability: The reactive metabolite may be too unstable to inactivate the enzyme and is instead being quenched by other components in the incubation.
-
Incorrect Cofactors: Ensure you are using the correct NADPH regenerating system and that all components are at their optimal concentrations.
-
Dialysis Inefficiency: If using dialysis to remove the parent compound, ensure the dialysis membrane has the correct molecular weight cutoff and that the dialysis time is sufficient.
Experimental Workflow for Time-Dependent Inactivation
Caption: Workflow for a time-dependent inactivation experiment.
Q3: How can I differentiate between reversible and irreversible inhibition in my assay?
A3: Distinguishing between reversible and irreversible inhibition is a critical step in MDI studies.
-
IC50 Shift Assay: A classic method where a pre-incubation step is introduced. If the compound is a metabolism-dependent inhibitor, the IC50 value will decrease (shift to the left) with pre-incubation time.
-
Dialysis or Ultrafiltration: For irreversible inhibitors, the inhibitory effect will persist after removal of the parent compound by dialysis or ultrafiltration. Reversible inhibitors will dissociate, and enzyme activity will be restored.
-
Washout Studies: Similar to dialysis, this involves pelleting the microsomes by ultracentrifugation, removing the supernatant containing the inhibitor, and resuspending the microsomes to measure residual activity.
Comparison of Inhibition Types
| Parameter | Reversible Inhibition | Metabolism-Dependent Inactivation |
| Pre-incubation Effect | No significant change in IC50 | IC50 decreases with pre-incubation time |
| Effect of Dialysis | Activity is restored | Activity is not restored |
| k_inact / K_I | Not applicable | A quantitative measure of inactivation potency |
Key Experimental Protocols
Protocol 1: IC50 Shift Assay
-
Prepare two sets of incubation mixtures:
-
Set A (No Pre-incubation): Liver microsomes, buffer, and test compound.
-
Set B (Pre-incubation): Liver microsomes, buffer, and test compound.
-
-
Pre-incubation: Incubate Set B for 30 minutes at 37°C.
-
Initiate Reaction:
-
To Set A, add NADPH and immediately add the probe substrate.
-
To Set B, after the 30-minute pre-incubation, add NADPH and the probe substrate.
-
-
Incubate: Incubate both sets for the optimal probe substrate incubation time (e.g., 5-10 minutes).
-
Quench: Stop the reaction by adding a suitable quenching solvent (e.g., cold acetonitrile).
-
Analysis: Analyze the formation of the substrate-specific metabolite using LC-MS/MS.
-
Calculate IC50: Determine the IC50 values for both sets and calculate the fold-shift.
Protocol 2: Determination of k_inact and K_I
-
Primary Incubation: Prepare incubation mixtures containing liver microsomes, varying concentrations of the test compound, and buffer. Pre-warm to 37°C.
-
Initiate Inactivation: Add NADPH to start the inactivation process. At various time points (e.g., 0, 5, 10, 15, 30 minutes), remove an aliquot.
-
Secondary Incubation: Immediately dilute the aliquot into a secondary incubation mixture containing a high concentration of a probe substrate and NADPH. This dilution effectively stops further inactivation by the test compound.
-
Incubate and Quench: Incubate the secondary reaction for a short period, then quench.
-
Analysis: Quantify the metabolite formed using LC-MS/MS.
-
Data Plotting: Plot the natural log of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The negative slope of these lines represents the observed inactivation rate constant (k_obs).
-
Parameter Estimation: Plot k_obs versus the inhibitor concentration. Fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).
Mechanism of Metabolism-Dependent Inactivation
Caption: The pathway of metabolism-dependent enzyme inactivation.
Technical Support Center: Optimizing ONT-993 Concentration for In Vitro Studies
This guide provides a comprehensive framework for determining the optimal concentration of the novel inhibitor, ONT-993, for in vitro experiments. The following information is based on standard pharmacological principles and best practices for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range to test this compound in a new cell-based assay?
For a novel compound with unknown potency, it is crucial to test a broad concentration range spanning several orders of magnitude. A common starting point is a dose-response curve from 1 nM to 100 µM.[1][2] This wide range helps to identify whether the compound is effective at low (nanomolar) or high (micromolar) concentrations. If prior data is available, such as from a high-throughput screen, that can help narrow the initial range.
Q2: What are the essential controls I must include in my experiments?
Proper controls are critical for the correct interpretation of your results.[1] Key controls include:
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself. The final DMSO concentration should typically be kept below 0.5%.[1][2]
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle, providing a baseline for normal cell behavior.
-
Positive Control: A known inhibitor of the target pathway you are studying. This confirms that your assay system is responsive and working as expected.
Q3: How should I prepare and store this compound stock solutions?
Proper handling is essential for reproducibility.
-
Solubility: this compound is soluble in DMSO. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.
-
Stock Concentration: Prepare a high-concentration stock solution, such as 10 mM in 100% DMSO. This allows for minimal volumes of solvent to be added to your culture medium.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage. This prevents compound degradation from repeated freeze-thaw cycles.
Q4: What is the difference between IC50 and Ki, and which should I determine?
-
IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce a biological process (e.g., enzyme activity, cell proliferation) by 50% under specific experimental conditions. It is a practical measure of potency in a given assay.
-
Ki (Inhibition constant): This is a thermodynamic equilibrium constant that reflects the intrinsic binding affinity of the inhibitor for its target. Unlike the IC50, the Ki is a fixed value. The IC50 value can be influenced by factors like substrate concentration.
For initial optimization and cellular assays, determining the IC50 is the most common and practical goal.
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound at any concentration.
This common problem can stem from several sources. The logical flow below can help diagnose the issue.
Issue 2: My results are not reproducible between experiments.
Inconsistent results are often due to variability in experimental procedures.
-
Cell-Based Factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Seeding Density: Ensure cells are seeded uniformly and are in the logarithmic growth phase. Inconsistent cell numbers will lead to variable results.
-
Mycoplasma Contamination: Regularly test cultures for mycoplasma, which can alter cellular responses.
-
-
Reagent & Compound Factors:
-
Reagent Stability: Ensure all reagents and media are within their expiration dates and stored correctly.
-
Compound Degradation: Avoid multiple freeze-thaw cycles of this compound stock solutions by using single-use aliquots.
-
Issue 3: I'm observing high levels of cell death at all tested concentrations.
It is important to distinguish between targeted anti-proliferative effects and general cytotoxicity.
-
Run a Cytotoxicity Assay: Use an assay like LDH release or a live/dead stain to measure cell membrane integrity. This helps determine the concentration at which this compound is causing non-specific toxicity.
-
Check Vehicle Toxicity: High concentrations of the vehicle (e.g., DMSO > 1%) can be toxic to cells. Run a vehicle-only dose-response curve to confirm it is not the source of the toxicity.
-
Reduce Incubation Time: Shorten the treatment duration (e.g., from 72h to 24h) to see if the effect is time-dependent.
Quantitative Data Summary
The optimal concentration of this compound will be assay-dependent. The IC50 value is a key parameter derived from a dose-response experiment. Below are example tables for planning and interpreting your results.
Table 1: Recommended Starting Concentration Ranges for this compound
| Assay Type | Typical Concentration Range | Rationale |
| Initial IC50 Determination | 1 nM - 100 µM (8-point, log scale) | To capture a wide range of potential potencies. |
| Target Engagement (Western Blot) | 0.1x, 1x, 10x, 100x the IC50 | To confirm target inhibition at and above the IC50 value. |
| Phenotypic/Functional Assays | 0.5x - 5x the IC50 | To study biological effects around the concentration of target inhibition. |
| Cytotoxicity Assay | 100 nM - 200 µM | To identify concentrations that induce non-specific cell death vs. targeted effects. |
Table 2: Example Dose-Response Data for IC50 Calculation
| This compound Conc. (µM) | Log Concentration | % Inhibition (Normalized) |
| 0.001 | -3.00 | 2.5 |
| 0.010 | -2.00 | 5.1 |
| 0.100 | -1.00 | 15.8 |
| 1.000 | 0.00 | 48.9 |
| 10.000 | 1.00 | 85.2 |
| 100.000 | 2.00 | 98.1 |
| Data is hypothetical and for illustrative purposes only. |
Experimental Protocols
Protocol 1: IC50 Determination using an MTT Assay
This protocol outlines the determination of this compound's IC50 value on cell viability in an adherent cell line.
Materials:
-
Adherent cells of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
Workflow:
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from your stock solution. A common approach is a 2-fold or 3-fold dilution series to create 8 to 12 concentrations.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the various concentrations of this compound. Remember to include vehicle-only and medium-only wells. Incubate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (like DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Normalize the data by setting the vehicle control as 100% viability (0% inhibition).
-
Plot percent viability against the log of the this compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Western Blot for Target Engagement
This protocol verifies that this compound is engaging its intended target within a signaling pathway. For this example, we assume this compound inhibits the phosphorylation of a hypothetical target protein, "Kinase-Y".
Assumed Pathway:
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a predetermined time (e.g., 2-6 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-p-Kinase-Y).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total target protein (anti-total-Kinase-Y) and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
Expected Outcome: A dose-dependent decrease in the signal for p-Kinase-Y should be observed with increasing concentrations of this compound, while the levels of total Kinase-Y and the loading control remain unchanged. This confirms specific target engagement in the cell.
References
minimizing off-target effects of ONT-993 in cell culture
Welcome to the technical support center for ONT-993. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cell culture experiments while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
This compound is an aliphatic hydroxylated metabolite.[1][2] Its primary known targets are cytochrome P450 enzymes, specifically CYP2D6, which it inhibits with an IC50 of 7.9 µM, and CYP3A, for which it causes metabolism-dependent inactivation with a KI of 1.6 µM.[1][2][3]
Q2: How should I prepare and store this compound for cell culture experiments?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). A stock solution of 50 mg/mL (100.70 mM) can be prepared, though it may require sonication to fully dissolve. It is crucial to use high-quality, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.
Storage recommendations:
-
Stock solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
-
-80°C: Store for up to 6 months.
-
-20°C: Store for up to 1 month.
Q3: What is a recommended starting concentration for this compound in cell culture?
A good starting point for cell-based assays is to perform a dose-response experiment. Based on the provided IC50 value for CYP2D6 (7.9 µM), you could test a range of concentrations starting from low micromolar (e.g., 0.1 µM) up to a higher concentration (e.g., 50 µM) to determine the optimal concentration for your specific cell line and assay. It is recommended to use the lowest concentration that elicits the desired on-target effect to minimize off-target binding.
Q4: How can I be sure the observed phenotype is due to the intended on-target effect of this compound?
Distinguishing on-target from off-target effects is a critical aspect of pharmacological studies. Here are several strategies:
-
Use a Rescue Experiment: If possible, transfect cells with a drug-resistant mutant of the target. The on-target effects should be rescued, while off-target effects will persist.
-
Employ Structurally Unrelated Inhibitors: Test other inhibitors with different chemical scaffolds that target the same protein. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Analyze Downstream Signaling: Confirm that the inhibitor blocks the activity of direct downstream targets of the intended protein.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your experiments.
Issue 1: High levels of cytotoxicity are observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen. 2. Test inhibitors with different chemical scaffolds but the same target. | 1. Identification of unintended kinase targets. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect. |
| Compound solubility issues | 1. Check the solubility of your inhibitor in your cell culture media. 2. Use a vehicle control to ensure the solvent is not causing toxicity. | 1. Prevention of compound precipitation, which can lead to non-specific effects. |
| Cell line-specific effects | 1. Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent. | 1. Helps to distinguish between general off-target effects and those that are specific to a particular cellular context. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | 1. A clearer understanding of the cellular response to your inhibitor. 2. More consistent and interpretable results. |
| Inhibitor instability | 1. Prepare fresh dilutions from a concentrated stock for each experiment. 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | 1. Ensures consistent potency of the inhibitor. |
| Variability in cell culture practices | 1. Use cells within a consistent and limited passage number range. 2. Seed cells at a consistent density and treat them at a consistent confluency. | 1. Reduces variability in cellular responses to treatment. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell-Based Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cellular phenotype.
Methodology:
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. A 1:3 or 1:10 dilution series is common.
-
Controls: Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Treatment: Remove the medium from the cells and add the prepared this compound dilutions or controls.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Assay: Perform a viability or functional assay (e.g., CellTiter-Glo®, MTS, or a specific functional assay).
-
Data Analysis: Normalize the data to the vehicle control and plot the results against the logarithm of the this compound concentration. Use a non-linear regression curve to determine the IC50 value.
Protocol 2: Assessing Off-Target Effects on a Known Signaling Pathway (e.g., JNK Pathway)
Objective: To investigate if this compound is affecting other signaling pathways, such as the JNK pathway.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 1 hour). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-JNK, total JNK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A significant change in the phosphorylation of JNK would suggest off-target effects.
Data Presentation
Table 1: Example of this compound Dose-Response and Cytotoxicity Data
| Concentration (µM) | % Inhibition of Target Activity | % Cell Viability |
| 0 (Vehicle) | 0 | 100 |
| 0.1 | 15 | 98 |
| 1 | 45 | 95 |
| 5 | 75 | 80 |
| 10 | 90 | 60 |
| 25 | 98 | 30 |
| 50 | 99 | 10 |
Table 2: Example of Off-Target Kinase Profiling for this compound at 10 µM
| Kinase | % Inhibition |
| CYP2D6 (On-Target) | 90 |
| CYP3A (On-Target) | 85 |
| Kinase A | 5 |
| Kinase B | 65 |
| Kinase C | 12 |
| Kinase D | 3 |
Visualizations
References
dealing with ONT-993 instability in experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONT-993.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an aliphatic hydroxylated metabolite of the drug tucatinib.[1] Its primary mechanism of action is the inhibition of cytochrome P450 enzymes, specifically CYP2D6, and metabolism-dependent inactivation of CYP3A.[2][3][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to maintain the stability of this compound. It is recommended to store the compound as a powder or in a suitable solvent at low temperatures. To prevent degradation, it is advised to avoid repeated freeze-thaw cycles.[2]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO at a concentration of 50 mg/mL (100.70 mM), though it may require ultrasonication to fully dissolve. It is important to select an appropriate solvent based on the specific experimental requirements.
Q4: What are the known inhibitory concentrations of this compound?
A4: this compound inhibits CYP2D6 with an IC50 of 7.9 µM and causes metabolism-dependent inactivation of CYP3A with a KI of 1.6 µM.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected inhibitory activity.
-
Possible Cause 1: Compound Instability due to Improper Storage. this compound is sensitive to storage conditions. Prolonged storage at -20°C (over one month) or -80°C (over six months) can lead to degradation. Repeated freeze-thaw cycles also contribute to instability.
-
Solution: Prepare fresh stock solutions of this compound. Aliquot stock solutions to minimize freeze-thaw cycles. Always store the compound at the recommended temperatures and within the specified timeframes.
-
-
Possible Cause 2: Degradation in Experimental Buffer. The stability of this compound in aqueous solutions at different pH values or in the presence of certain reagents has not been extensively characterized. The compound may be unstable under your specific assay conditions.
-
Solution: Empirically test the stability of this compound in your experimental buffer. Prepare the working solution immediately before use. Consider performing a time-course experiment to assess the stability of the compound over the duration of your assay.
-
-
Possible Cause 3: Low Purity of the Compound. The purity of the this compound used can significantly impact its activity.
-
Solution: Verify the purity of your this compound lot using an appropriate analytical method, such as HPLC. If the purity is questionable, obtain a new, high-purity batch.
-
Issue 2: High variability between replicate experiments.
-
Possible Cause 1: Incomplete Solubilization. this compound may not be fully dissolved in the solvent, leading to inconsistent concentrations in your assays.
-
Solution: Ensure complete dissolution of this compound in the stock solvent, using ultrasonication if necessary. Visually inspect the solution for any precipitate before use.
-
-
Possible Cause 2: Adsorption to Labware. Small molecules can adsorb to the surface of plasticware, leading to a decrease in the effective concentration.
-
Solution: Use low-adhesion microplates and pipette tips. Pre-treating plates with a blocking agent compatible with your assay may also help.
-
Issue 3: Unexpected off-target effects.
-
Possible Cause 1: Broad Specificity of CYP Inhibition. While this compound is known to inhibit CYP2D6 and CYP3A, it may also interact with other cytochrome P450 isoforms or other cellular targets at higher concentrations.
-
Solution: Perform a counterscreen against a panel of other CYP450 enzymes to determine the specificity of this compound in your experimental system. Titrate the concentration of this compound to use the lowest effective concentration that inhibits the target of interest without causing off-target effects.
-
Data Presentation
| Parameter | Value | Reference |
| Target(s) | CYP2D6, CYP3A | |
| IC50 (CYP2D6) | 7.9 µM | |
| KI (CYP3A) | 1.6 µM | |
| Solubility in DMSO | 50 mg/mL (100.70 mM) |
| Storage Condition | Recommended Duration | Reference |
| Powder at -20°C | 3 years | |
| In solvent at -80°C | 6 months | |
| In solvent at -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly to dissolve the compound. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulate matter is present.
-
Aliquot the stock solution into single-use volumes in low-adhesion tubes.
-
Store the aliquots at -80°C for up to 6 months.
Protocol 2: In Vitro CYP Inhibition Assay (General Protocol)
This is a general protocol and should be optimized for the specific CYP isoform and substrate being used.
-
Reagents and Materials:
-
Recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4)
-
CYP substrate (isoform-specific fluorescent or LC-MS/MS probe)
-
NADPH regenerating system
-
Potassium phosphate buffer
-
This compound stock solution
-
Positive control inhibitor (isoform-specific)
-
96-well microplate (black for fluorescent assays)
-
Plate reader (fluorescence or LC-MS/MS)
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.
-
In the microplate, add the recombinant CYP enzyme and the serially diluted this compound or positive control. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP substrate and the NADPH regenerating system.
-
Incubate the plate at 37°C for the optimized reaction time.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a specific inhibitor).
-
Measure the signal (fluorescence or LC-MS/MS) corresponding to the metabolite formation.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualization
Caption: Mechanism of this compound action on CYP450-mediated drug metabolism.
Caption: Troubleshooting workflow for inconsistent this compound activity.
References
- 1. Elimination of tucatinib, a small molecule kinase inhibitor of HER2, is primarily governed by CYP2C8 enantioselective oxidation of gem-dimethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Assessing Time-Dependent Inhibition of ONT-993
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the assessment of time-dependent inhibition (TDI) of ONT-993.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its time-dependent inhibition a concern?
A1: this compound is an aliphatic hydroxylated metabolite of the HER2 kinase inhibitor, tucatinib. It is known to be an inhibitor of CYP2D6 and a metabolism-dependent inactivator of CYP3A.[1][2] Time-dependent inhibition is a concern because it can lead to irreversible or slowly reversible inactivation of metabolic enzymes, potentially causing significant drug-drug interactions (DDIs) that are not predictable from standard reversible inhibition assays.
Q2: What are the primary challenges in accurately assessing the TDI of this compound?
A2: The primary challenges stem from its nature as a metabolism-dependent inhibitor. Key difficulties include:
-
Distinguishing between reversible and irreversible inhibition: Standard endpoint assays may not adequately differentiate between potent reversible inhibition and time-dependent inactivation.
-
Determining accurate kinetic parameters (k_inact and K_I): These values, which quantify the rate and potency of inactivation, can be difficult to measure accurately and are highly dependent on experimental conditions.[3]
-
Experimental artifacts: Factors such as nonspecific binding, compound instability, and limitations of in vitro systems can confound results.
-
Translating in vitro data to clinical DDI predictions: Overestimation of TDI in in vitro systems like human liver microsomes (HLMs) can lead to the incorrect dismissal of viable drug candidates.[4]
Q3: My IC50 value for this compound shifts depending on the pre-incubation time. What does this indicate?
A3: A shift in the IC50 value to a lower concentration with increasing pre-incubation time is a strong indicator of time-dependent inhibition.[5] This suggests that this compound or a metabolite is progressively inactivating the target enzyme. Further investigation is required to determine the mechanism (reversible slow-binding vs. irreversible covalent binding) and the kinetic parameters of this inhibition.
Q4: How can I differentiate between slow-binding reversible inhibition and irreversible inactivation?
A4: A "jump dilution" experiment is a common method. In this assay, the enzyme is pre-incubated with a high concentration of the inhibitor, and then the mixture is rapidly diluted to reduce the inhibitor concentration significantly. If enzyme activity recovers over time, the inhibition is reversible. The rate of recovery can be used to determine the off-rate. No recovery of activity suggests irreversible inhibition.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in k_inact/K_I values between experiments. | Inconsistent pre-incubation times or temperatures. Pipetting errors. Instability of this compound or the enzyme in the assay buffer. | Ensure precise timing and temperature control for all pre-incubation steps. Use calibrated pipettes and proper mixing techniques. Evaluate the stability of this compound and the enzyme under the assay conditions by running appropriate controls. |
| No enzyme inactivation observed, despite literature suggesting TDI. | Inappropriate concentration of NADPH or enzyme. Sub-optimal pH or buffer conditions. The specific P450 isoform being tested is not the primary target. | Optimize NADPH and enzyme concentrations. Verify that the assay buffer and pH are suitable for the specific CYP isoform being studied. Confirm that you are assessing the correct isoforms (CYP3A and CYP2D6 for this compound). |
| Steep dose-response curves and apparent irreversible inhibition. | Compound aggregation at high concentrations, leading to non-specific inhibition. | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to minimize aggregation. Visually inspect solutions for any precipitation. |
| Difficulty achieving saturation of the enzyme with the substrate in the final incubation step. | Poor substrate solubility. Substrate inhibition at high concentrations. | Use a substrate with good solubility and known Michaelis-Menten kinetics. Perform substrate titration experiments to determine the K_m and ensure the final concentration is well above this value without causing inhibition. |
Data Summary
The following table summarizes the known inhibitory properties of this compound.
| Parameter | Value | Enzyme | Reference |
| IC50 | 7.9 µM | CYP2D6 | |
| K_I | 1.6 µM | CYP3A |
Experimental Protocols
Protocol 1: IC50 Shift Assay for Preliminary TDI Assessment
This assay is a screening method to determine if this compound exhibits time-dependent inhibition.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare human liver microsomes (HLMs) or recombinant CYP enzyme in incubation buffer.
-
Prepare NADPH regenerating system.
-
Prepare the probe substrate for the specific CYP isoform.
-
-
No Pre-incubation Condition:
-
In a 96-well plate, add HLM/enzyme, buffer, and various concentrations of this compound.
-
Initiate the reaction by adding the probe substrate and NADPH regenerating system simultaneously.
-
Incubate for a defined period at 37°C.
-
Stop the reaction and quantify the formation of the metabolite.
-
-
Pre-incubation Condition:
-
In a separate plate, pre-incubate the HLM/enzyme with various concentrations of this compound and the NADPH regenerating system for 30 minutes at 37°C.
-
Initiate the reaction by adding the probe substrate.
-
Incubate for the same defined period as the no pre-incubation condition.
-
Stop the reaction and quantify metabolite formation.
-
-
Data Analysis:
-
Calculate the IC50 values for both conditions. A significant decrease in the IC50 value after pre-incubation indicates TDI.
-
Protocol 2: Determination of k_inact and K_I
This experiment provides a quantitative assessment of the rate and potency of inactivation.
-
Pre-incubation:
-
Prepare multiple concentrations of this compound.
-
Pre-incubate each concentration with the HLM/enzyme and NADPH at 37°C.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), take an aliquot of the pre-incubation mixture.
-
-
Dilution and Final Incubation:
-
Immediately dilute the aliquot into a secondary incubation mixture containing the probe substrate at a saturating concentration and additional NADPH. This dilution step minimizes further inactivation and reduces the concentration of this compound to limit reversible inhibition.
-
Incubate for a short period to measure the initial velocity of the reaction.
-
-
Data Analysis:
-
For each this compound concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line represents the observed inactivation rate constant (k_obs).
-
Plot the k_obs values against the corresponding this compound concentrations. Fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that produces half-maximal inactivation (K_I).
-
Visualizations
Caption: Workflow for assessing time-dependent inhibition.
Caption: this compound mediated CYP450 inhibition pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 3A Time-Dependent Inhibition Assays Are Too Sensitive for Identification of Drugs Causing Clinically Significant Drug-Drug Interactions: A Comparison of Human Liver Microsomes and Hepatocytes and Definition of Boundaries for Inactivation Rate Constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assayquant.com [assayquant.com]
ONT-993 Experimental Protocols: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ONT-993. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an aliphatic hydroxylated metabolite of Tucatinib.[1][2][3] Its primary mechanism of action is the inhibition of cytochrome P450 enzymes, specifically CYP2D6 and CYP3A.[1][2] It has been shown to cause metabolism-dependent inactivation of CYP3A.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can lead to product inactivation. For shipping, it is typically sent at room temperature in the continental US, but this may vary for other locations.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO. For a 50 mg/mL concentration, ultrasonic treatment may be necessary to achieve complete dissolution. It is crucial to select the appropriate solvent based on the specific experimental requirements.
Q4: Is this compound intended for human use?
A4: No, this compound is for research use only and is not intended for human or patient use.
Quantitative Data Summary
| Parameter | Value | Target Enzyme |
| IC50 | 7.9 µM | CYP2D6 |
| KI | 1.6 µM | CYP3A |
Experimental Protocol: In Vitro CYP450 Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory potential of this compound on CYP2D6 and CYP3A4 activity using a fluorescent-based assay.
Materials:
-
This compound
-
Human liver microsomes (HLMs)
-
CYP2D6 substrate (e.g., AMMC)
-
CYP3A4 substrate (e.g., BFC)
-
NADPH regenerating system
-
Potassium phosphate buffer
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in the appropriate buffer. The final concentrations should bracket the expected IC50 value.
-
Pre-incubation: In a 96-well plate, add the human liver microsomes, the CYP-specific substrate, and the various concentrations of this compound.
-
Initiate reaction: Add the NADPH regenerating system to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for the optimized reaction time.
-
Stop reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
Read fluorescence: Measure the fluorescent signal using a plate reader at the appropriate excitation and emission wavelengths for the metabolite of the chosen substrate.
-
Data analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Troubleshooting Guide
Issue 1: High variability in fluorescence readings between replicate wells.
-
Possible Cause: Inconsistent pipetting, incomplete mixing of reagents, or air bubbles in the wells.
-
Solution: Ensure accurate and consistent pipetting volumes for all reagents. Gently mix the contents of each well after adding all components, avoiding the introduction of air bubbles. Visually inspect the plate for bubbles before reading.
Issue 2: No significant inhibition observed even at high concentrations of this compound.
-
Possible Cause: Inactive this compound due to improper storage or handling. Degradation of human liver microsomes.
-
Solution: Verify the storage conditions and handling of the this compound stock solution. Avoid repeated freeze-thaw cycles. Use a fresh aliquot of this compound. Confirm the activity of the human liver microsomes using a known inhibitor for the specific CYP enzyme as a positive control.
Issue 3: this compound precipitates in the assay buffer.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous assay buffer.
-
Solution: Check the final concentration of the solvent (e.g., DMSO) in the assay and ensure it is at a level that does not affect enzyme activity but maintains this compound solubility. If precipitation persists, it may be necessary to lower the highest concentration of this compound tested.
Issue 4: The IC50 value obtained is significantly different from the reported value.
-
Possible Cause: Variations in experimental conditions such as incubation time, protein concentration, or substrate concentration.
-
Solution: Standardize all assay parameters. Ensure the substrate concentration is at or below its Km value for the enzyme. The protein concentration and incubation time should be optimized to ensure the reaction is in the linear range.
Visualizations
References
Validation & Comparative
A Comparative Guide to ONT-993 and Quinidine as CYP2D6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ONT-993 and quinidine as inhibitors of the cytochrome P450 2D6 (CYP2D6) enzyme, a critical component in the metabolism of a significant number of clinically used drugs. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to aid in the evaluation of these two compounds.
Quantitative Inhibitory Potency
A direct comparison of the inhibitory potency of this compound and quinidine against CYP2D6 reveals a significant difference in their efficacy. Quinidine is a substantially more potent inhibitor of CYP2D6 than this compound. The half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) are summarized below.
| Compound | Parameter | Value | Reference |
| This compound | IC50 | 7.9 µM | [1][2] |
| Ki (for CYP3A) | 1.6 µM (metabolism-dependent inactivation) | [1][2] | |
| Quinidine | IC50 | 0.02 µM | [3] |
| IC50 | 0.06 µM | ||
| Ki | 0.027 µM (in yeast and human liver microsomes) | ||
| Ki | 0.129 µM |
Selectivity Profile
Quinidine is recognized as a highly selective inhibitor for CYP2D6. One study noted that at concentrations where it inhibits approximately 95% of CYP2D6 activity, it does not inhibit other CYP enzymes by more than 10%. In contrast, this compound not only inhibits CYP2D6 but also demonstrates metabolism-dependent inactivation of CYP3A.
Mechanism of Inhibition
Quinidine acts as a competitive inhibitor of CYP2D6. The mechanism of inhibition for this compound against CYP2D6 has not been explicitly stated in the reviewed literature.
In Vivo Effects
Quinidine has been shown to have profound effects on CYP2D6 activity in vivo, effectively converting individuals who are extensive metabolizers of CYP2D6 substrates into poor metabolizers. This highlights its clinical relevance in drug-drug interaction studies. As this compound is a metabolite of the drug tucatinib, its in vivo effects are intertwined with the parent drug's pharmacology. The formation of this compound is primarily catalyzed by CYP2C8.
Experimental Protocols
The following are generalized experimental protocols for determining the inhibitory potential of compounds against CYP2D6, based on methodologies reported in the literature for quinidine.
CYP2D6 Inhibition Assay in Human Liver Microsomes
-
Objective: To determine the IC50 value of an inhibitor against CYP2D6-mediated metabolism.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
CYP2D6 probe substrate (e.g., Dextromethorphan, Bufuralol)
-
Test inhibitor (this compound or Quinidine) dissolved in a suitable solvent (e.g., DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Quenching solution (e.g., acetonitrile containing an internal standard)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
A pre-incubation mixture is prepared containing HLMs, phosphate buffer, and varying concentrations of the test inhibitor.
-
The mixture is incubated for a short period at 37°C to allow the inhibitor to interact with the enzymes.
-
The enzymatic reaction is initiated by adding the CYP2D6 probe substrate and the NADPH regenerating system.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is terminated by adding the quenching solution.
-
The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
The formation of the metabolite of the probe substrate is quantified using a validated LC-MS/MS method.
-
-
Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a suitable nonlinear regression model.
-
Visualizing Metabolic Pathways and Experimental Workflows
Metabolism of Tucatinib to this compound
The following diagram illustrates the metabolic pathway from the parent drug tucatinib to its metabolite this compound, which then acts as a CYP2D6 inhibitor.
Caption: Metabolism of Tucatinib to the CYP2D6 inhibitor this compound.
Experimental Workflow for CYP2D6 Inhibition Assay
This diagram outlines the key steps in a typical in vitro experiment to assess CYP2D6 inhibition.
Caption: Workflow for an in vitro CYP2D6 inhibition assay.
CYP2D6 Drug Metabolism and Inhibition
This diagram illustrates the general mechanism of CYP2D6-mediated drug metabolism and its inhibition.
Caption: Inhibition of CYP2D6-mediated drug metabolism.
References
A Comparative Guide to CYP3A Inactivation: ONT-993 vs. Ketoconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytochrome P450 3A (CYP3A) inactivation profiles of ONT-993, a metabolite of the HER2 inhibitor tucatinib, and ketoconazole, a potent and widely used antifungal agent and CYP3A inhibitor. This document summarizes their mechanisms of action, presents key quantitative data from in vitro studies, and outlines the experimental methodologies used to determine their effects on CYP3A activity.
Mechanism of Action
This compound is a metabolite of tucatinib and has been identified as a metabolism-dependent inactivator of CYP3A.[1] This means that this compound is converted by CYP3A into a reactive metabolite that then irreversibly binds to the enzyme, leading to its inactivation.
Ketoconazole , on the other hand, is a well-characterized reversible inhibitor of CYP3A isoforms.[2][3] Its mechanism is described as a mixed competitive-noncompetitive inhibition, meaning it can bind to both the free enzyme and the enzyme-substrate complex to prevent the formation of the metabolic product.[2] Unlike metabolism-dependent inactivators, the inhibitory effect of ketoconazole can be reversed upon its removal.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the key kinetic parameters for this compound and ketoconazole in relation to CYP3A inactivation. It is important to note that a direct comparative study between the two compounds has not been identified in the public domain. The data presented here are compiled from separate in vitro studies.
| Parameter | This compound | Ketoconazole | Reference(s) |
| Mechanism | Metabolism-Dependent Inactivation | Reversible, Mixed Competitive-Noncompetitive Inhibition | |
| KI (Inhibition Constant) | 1.6 µM | 0.011 - 0.045 µM (mean values) | |
| IC50 (Half-maximal Inhibitory Concentration) | Not Reported | Varies widely (e.g., 0.03 µM for alprazolam metabolism) |
Note: The KI value for ketoconazole can vary significantly depending on the specific CYP3A substrate and experimental conditions used in the assay.
Experimental Protocols
Determination of Metabolism-Dependent Inactivation of CYP3A by this compound
The specific experimental protocol for determining the KI of this compound is based on the findings reported by Sun H, et al. in Cancer Chemotherapy and Pharmacology, 2022. While the full detailed protocol from the primary publication could not be retrieved, a standard time-dependent inhibition (TDI) assay protocol using human liver microsomes is described below, which would be the conventional method to derive such data.
Objective: To determine the kinetic parameters (KI and k_inact) of time-dependent inhibition of CYP3A by this compound.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
CYP3A probe substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent
-
LC-MS/MS system for metabolite quantification
Procedure (IC50 Shift Method):
-
Pre-incubation:
-
Prepare a series of dilutions of this compound in a suitable solvent.
-
In a 96-well plate, pre-incubate HLMs with the different concentrations of this compound in potassium phosphate buffer at 37°C.
-
A parallel set of incubations is performed without the NADPH regenerating system to assess direct, non-metabolism-dependent inhibition.
-
The pre-incubation is initiated by adding the NADPH regenerating system and is typically carried out for a set period (e.g., 30 minutes).
-
-
Substrate Reaction:
-
Following the pre-incubation, a specific CYP3A probe substrate (e.g., midazolam) is added to each well to initiate the metabolic reaction.
-
The reaction is allowed to proceed for a short, defined time (e.g., 5-10 minutes) to ensure linear formation of the metabolite.
-
-
Reaction Termination and Analysis:
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The plate is centrifuged to precipitate the proteins.
-
The supernatant is collected and the concentration of the metabolite of the probe substrate is quantified using a validated LC-MS/MS method.
-
-
Data Analysis:
-
The percentage of remaining CYP3A activity is calculated for each this compound concentration by comparing the metabolite formation to a vehicle control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
A significant decrease (shift) in the IC50 value in the presence of NADPH compared to its absence indicates metabolism-dependent inhibition.
-
To determine KI and k_inact, a more detailed experiment is conducted with varying pre-incubation times at multiple inhibitor concentrations. The observed inactivation rate constants (k_obs) are then plotted against the inhibitor concentration.
-
Determination of Reversible Inhibition of CYP3A by Ketoconazole
Objective: To determine the inhibition constant (Ki) of ketoconazole for CYP3A-mediated metabolism.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Ketoconazole
-
CYP3A probe substrate (e.g., midazolam, testosterone, or triazolam)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
A matrix of incubations is set up with varying concentrations of both the CYP3A probe substrate and ketoconazole.
-
The reaction is initiated by adding the NADPH regenerating system to the mixture of HLMs, substrate, and inhibitor in potassium phosphate buffer.
-
Incubations are carried out at 37°C for a time that ensures linear metabolite formation.
-
-
Reaction Termination and Analysis:
-
The reaction is terminated by the addition of a cold organic solvent with an internal standard.
-
Following protein precipitation by centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the metabolite of the probe substrate.
-
-
Data Analysis:
-
The reaction velocities (rate of metabolite formation) are determined for each substrate and inhibitor concentration.
-
The data are then fitted to various enzyme inhibition models (e.g., competitive, noncompetitive, uncompetitive, or mixed-model) using nonlinear regression analysis.
-
The type of inhibition and the Ki value are determined from the best-fit model. This is often visualized using plots such as Lineweaver-Burk or Dixon plots.
-
Visualizing the Mechanisms of CYP3A Inhibition
The following diagrams illustrate the distinct mechanisms of CYP3A inhibition by this compound and ketoconazole, as well as a typical experimental workflow for assessing time-dependent inhibition.
Caption: Mechanisms of CYP3A inhibition by this compound and ketoconazole.
Caption: Experimental workflow for a time-dependent inhibition (TDI) assay.
References
Comparative Analysis of ONT-993: An In Vitro Inhibitor of Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro inhibitory effects of ONT-993 on key cytochrome P450 (CYP) enzymes. Due to the limited availability of public preclinical data for this compound, this document focuses on its in vitro profile in comparison to well-established inhibitors of the same enzymes. Detailed, generalized experimental protocols for assessing CYP inhibition in preclinical models are also provided to offer a framework for potential future studies.
Executive Summary
This compound (also known as AR 00440993) is an aliphatic hydroxylated metabolite that has demonstrated in vitro inhibition of Cytochrome P450 2D6 (CYP2D6) and metabolism-dependent inactivation of Cytochrome P450 3A4 (CYP3A4).[1] These enzymes are critical in the metabolism of a vast number of therapeutic drugs, making their inhibition a key consideration in drug development to avoid potential drug-drug interactions (DDIs).
This guide presents the available in vitro inhibitory data for this compound and compares it with two widely studied inhibitors:
-
Quinidine: A potent inhibitor of CYP2D6.
-
Ritonavir: A well-known mechanism-based inactivator of CYP3A4.
The absence of in vivo preclinical studies for this compound necessitates a focus on its in vitro characteristics. The provided experimental protocols outline standard methodologies for generating preclinical data on CYP inhibition.
In Vitro Inhibitory Effects: this compound vs. Comparators
The following table summarizes the in vitro inhibitory potency of this compound against CYP2D6 and CYP3A4, alongside the corresponding values for the comparator compounds, quinidine and ritonavir.
| Compound | Target Enzyme | Inhibition Parameter | Value (µM) | Reference |
| This compound | CYP2D6 | IC50 | 7.9 | [1] |
| This compound | CYP3A4 | KI (inactivation) | 1.6 | [1] |
| Quinidine | CYP2D6 | IC50 | ~0.02 | [2] |
| Ritonavir | CYP3A4 | KI (inactivation) | ~0.59 | [3] |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. KI (inactivation constant) represents the concentration of the inactivator that gives half the maximal rate of inactivation. Lower values indicate greater potency.
Signaling and Metabolic Pathways
The following diagram illustrates the central role of CYP2D6 and CYP3A4 in drug metabolism and the mechanism of their inhibition.
Caption: Inhibition of CYP2D6 and CYP3A4 pathways.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory effects of a compound on CYP enzymes in a preclinical setting.
In Vitro CYP Inhibition Assay (IC50 Determination) using Human Liver Microsomes
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Caption: IC50 determination workflow.
Methodology:
-
Preparation of Reagents:
-
Pooled human liver microsomes (HLMs) are thawed on ice.
-
A series of concentrations of the test compound (this compound) and a known inhibitor (e.g., quinidine for CYP2D6) are prepared.
-
A specific substrate for the CYP isoform of interest (e.g., dextromethorphan for CYP2D6) is prepared at a concentration close to its Km value.
-
An NADPH-regenerating system is prepared.
-
-
Incubation:
-
The HLMs, buffer, and the test compound or control inhibitor are pre-incubated at 37°C in a 96-well plate.
-
The substrate is added to the mixture.
-
The enzymatic reaction is initiated by the addition of the NADPH-regenerating system.
-
-
Reaction Termination and Analysis:
-
After a specified incubation time, the reaction is terminated by adding a quenching solution, typically cold acetonitrile.
-
The plate is centrifuged to pellet the protein.
-
The supernatant, containing the metabolite, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of metabolite formed.
-
-
Data Analysis:
-
The rate of metabolite formation in the presence of the inhibitor is compared to the vehicle control.
-
The percent inhibition is calculated for each inhibitor concentration.
-
The IC50 value is determined by fitting the concentration-response data to a suitable nonlinear regression model.
-
In Vitro Metabolism-Dependent Inhibition Assay (KI and kinact Determination)
This protocol is used to characterize time-dependent inhibitors, such as this compound for CYP3A4.
Caption: Metabolism-dependent inhibition workflow.
Methodology:
-
Primary Incubation (Inactivation):
-
HLMs are pre-incubated with various concentrations of the test compound (this compound) and an NADPH-regenerating system at 37°C for different durations (e.g., 0, 5, 10, 15, 30 minutes).
-
-
Secondary Incubation (Activity Measurement):
-
An aliquot of the primary incubation mixture is diluted into a secondary incubation mixture. This mixture contains a high concentration of a specific probe substrate for the target CYP (e.g., midazolam for CYP3A4) and additional NADPH. The dilution step effectively stops further inactivation by the test compound.
-
The secondary incubation is carried out for a short period to measure the remaining enzyme activity.
-
-
Analysis and Data Interpretation:
-
The reaction is terminated, and the metabolite is quantified by LC-MS/MS.
-
The natural logarithm of the remaining enzyme activity is plotted against the pre-incubation time to determine the observed rate of inactivation (kobs) for each concentration of the inhibitor.
-
A non-linear regression analysis of kobs versus the inhibitor concentration is used to calculate the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (KI).
-
Preclinical Models for In Vivo Assessment
While no in vivo data for this compound is publicly available, the following preclinical models are commonly used to assess the DDI potential of CYP inhibitors.
-
Rodent Models (Rats, Mice): Conventional rodent models can provide initial insights into the in vivo effects of a CYP inhibitor. However, species differences in CYP enzyme expression and function can limit the direct translatability of these findings to humans.
-
"Humanized" Animal Models: To overcome the limitations of conventional rodent models, transgenic mice or rats expressing human CYP enzymes have been developed. These "humanized" models can offer a more accurate prediction of human DDI potential.
A typical in vivo study would involve administering the test compound (this compound) to the animal model, followed by the administration of a known substrate of the target CYP enzyme. Blood samples are then collected over time to determine the pharmacokinetic profile of the substrate and its metabolites. An increase in the exposure (AUC) of the substrate in the presence of the inhibitor would indicate in vivo inhibition.
Conclusion
This compound is an in vitro inhibitor of CYP2D6 and a metabolism-dependent inactivator of CYP3A4. Its in vitro potency for CYP2D6 appears to be significantly lower than that of the potent inhibitor quinidine. For CYP3A4, its inactivation potential is within a similar order of magnitude as the well-characterized inactivator ritonavir.
The lack of in vivo preclinical data for this compound makes it difficult to fully assess its clinical DDI potential. The experimental protocols provided in this guide offer a standard framework for conducting such preclinical studies. Further in vitro and in vivo investigations are necessary to comprehensively characterize the inhibitory effects of this compound and its potential for clinically relevant drug-drug interactions. Researchers and drug development professionals should consider these in vitro findings as a preliminary indication of this compound's interaction profile and a basis for designing further preclinical evaluations.
References
Comparative Analysis of ONT-993 and Other Tucatinib Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the principal metabolite of tucatinib, ONT-993, and other identified metabolites. The information presented is collated from publicly available preclinical and clinical research data to support further investigation and drug development efforts.
Tucatinib, a highly selective tyrosine kinase inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), undergoes extensive metabolism in humans, leading to the formation of multiple oxidative metabolites.[1] The primary and most abundant of these is this compound (also referred to as M1), formed through hydroxylation.[2][3][4] While several other metabolites have been identified, including M20 and M23, the majority of pharmacological and pharmacokinetic assessments have centered on this compound due to its predominance in circulation.
Executive Summary of Comparative Data
The following table summarizes the key quantitative data for tucatinib and its primary metabolite, this compound. Data for other metabolites is largely qualitative at this time.
| Parameter | Tucatinib | This compound | Other Metabolites (M20, M23) |
| Formation | Parent Drug | Predominantly via CYP2C8-mediated hydroxylation[2] | Formed via CYP3A4/5 and aldehyde oxidase |
| Relative Potency | - | 2- to 3-fold less cytotoxic than tucatinib | Data not available |
| Pharmacological Activity Contribution | - | < 10% of total pharmacological activity | Data not available |
| Steady-State Cmax (ng/mL) | 519 | 65.0 | Data not available |
| Steady-State AUC0–τ (h*ng/mL) | 3520 | 409 | Data not available |
| Median Tmax (h) | 3.00 | 3.00 | Data not available |
Metabolic Pathway of Tucatinib
Tucatinib is primarily metabolized by the cytochrome P450 enzyme system, with CYP2C8 being the principal enzyme responsible for the formation of the main metabolite, this compound. Other enzymes, including CYP3A4/5 and aldehyde oxidase, contribute to the formation of other minor metabolites.
Caption: Metabolic pathway of tucatinib to its primary metabolite this compound and other metabolites.
Pharmacological Activity
Tucatinib exerts its anti-tumor effect by selectively inhibiting the tyrosine kinase activity of HER2, thereby blocking downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.
The primary metabolite, this compound, has been shown to be pharmacologically active but possesses significantly lower potency compared to the parent drug. Its cytotoxic potency is reported to be two- to three-fold less than that of tucatinib. Consequently, the potency-adjusted exposure of this compound accounts for less than 10% of the total pharmacological activity of tucatinib, suggesting it does not meaningfully contribute to the overall efficacy or safety profile. There is currently no publicly available data on the pharmacological activity of other identified metabolites such as M20 and M23.
Experimental Protocols
The quantification of tucatinib and its metabolites in biological matrices is predominantly achieved through validated bioanalytical procedures using high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).
General Workflow for LC-MS/MS Analysis
Caption: A generalized workflow for the quantification of tucatinib and its metabolites in plasma samples.
Detailed Methodological Parameters for Tucatinib and this compound Quantification
The following table summarizes parameters from five different validated LC-MS/MS methods used in clinical trials for the quantification of tucatinib and this compound.
| Parameter | Method A | Method B | Method C | Method D | Method E |
| Internal Standard (Tucatinib) | d6-tucatinib | d6-tucatinib | d6-tucatinib | d6-tucatinib | d6-tucatinib |
| Internal Standard (this compound) | d4-ONT-993 | d4-ONT-993 | d4-ONT-993 | d4-ONT-993 | d4-ONT-993 |
| Extraction Method | LLE | LLE | LLE | PPT | PPT |
| MRM Transition (Tucatinib, m/z) | 481.3 → 274.0 | 481.3 → 274.0 | 481.3 → 274.0 | 481.3 → 274.0 | 481.3 → 274.0 |
| MRM Transition (this compound, m/z) | 497.2 → 275.1 | 497.2 → 275.1 | 497.2 → 275.1 | 497.2 → 275.1 | 497.2 → 275.1 |
| Calibration Range (ng/mL) | 1.00 - 1000 | 1.00 - 1000 | 1.00 - 1000 | 1.00 - 1000 | 1.00 - 1000 |
| LLE: Liquid-Liquid Extraction; PPT: Protein Precipitation; MRM: Multiple Reaction Monitoring; m/z: mass-to-charge ratio. |
Tucatinib's Mechanism of Action: HER2 Signaling Pathway Inhibition
Tucatinib is a reversible, ATP-competitive inhibitor of the HER2 tyrosine kinase. By binding to the intracellular kinase domain of HER2, tucatinib prevents its autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways. This inhibition ultimately leads to decreased cell proliferation and increased apoptosis in HER2-overexpressing cancer cells.
References
- 1. Elimination of tucatinib, a small molecule kinase inhibitor of HER2, is primarily governed by CYP2C8 enantioselective oxidation of gem-dimethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Pharmacokinetics and Safety of Tucatinib in Volunteers with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking ONT-993: A Comparative Guide to CYP450 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational compound ONT-993's performance as a Cytochrome P450 (CYP) inhibitor against established, clinically relevant inhibitors. The data presented herein is intended to assist researchers in evaluating the drug-drug interaction (DDI) potential of this compound and to provide context for its inhibitory profile. All experimental data is supported by detailed methodologies to ensure reproducibility and transparent comparison.
Executive Summary
This compound, an aliphatic hydroxylated metabolite of the HER2 inhibitor tucatinib, has demonstrated inhibitory activity against key drug-metabolizing CYP450 enzymes. Specifically, it acts as a direct inhibitor of CYP2D6 and a metabolism-dependent inactivator of CYP3A. This guide benchmarks these activities against well-characterized inhibitors of the same enzymes to provide a clear perspective on its relative potency.
Data Presentation: Comparative Inhibitory Potency
The following tables summarize the in vitro inhibitory parameters of this compound in comparison to known potent inhibitors of CYP2D6 and CYP3A.
Table 1: Inhibition of Cytochrome P450 2D6
| Compound | Inhibition Type | IC₅₀ (µM) | Test System |
| This compound | Direct Inhibition | 7.9 | Human Liver Microsomes |
| Quinidine | Direct Inhibition | 0.129 (Kᵢ)[1] | Human Liver Microsomes |
| Bupropion | Direct Inhibition | 58 | Human Liver Microsomes |
IC₅₀ (Half maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half. A lower IC₅₀ value indicates a more potent inhibitor. Kᵢ (Inhibition constant) is an indication of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition.
Table 2: Metabolism-Dependent Inactivation of Cytochrome P450 3A
| Compound | Inactivation Parameter | Value (µM) | Test System |
| This compound | Kᵢ | 1.6 | Human Liver Microsomes |
| Ritonavir | Kᵢ | 0.019 | Human Liver Microsomes |
| Ketoconazole | Kᵢ | Not applicable (potent reversible inhibitor) | Human Liver Microsomes |
Kᵢ (Inactivation constant) for metabolism-dependent inhibitors reflects the concentration of the inhibitor that gives half the maximal rate of inactivation. A lower Kᵢ indicates more potent inactivation at lower concentrations. kᵢₙₐ꜀ₜ (Maximal rate of inactivation) reflects the maximum rate of enzyme inactivation at saturating concentrations of the inhibitor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, designed to provide a basis for replication and comparison.
CYP2D6 Direct Inhibition Assay (IC₅₀ Determination)
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against CYP2D6 activity using human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound (e.g., this compound, Quinidine, Bupropion)
-
CYP2D6 probe substrate (e.g., Dextromethorphan)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound and probe substrate in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in potassium phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the following to each well:
-
Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)
-
A range of concentrations of the test compound.
-
Potassium phosphate buffer to the desired volume.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to interact with the microsomes.
-
Initiation of Reaction: Add the CYP2D6 probe substrate (at a concentration near its Kₘ) to each well to initiate the metabolic reaction.
-
Start of Metabolism: Immediately following substrate addition, add the NADPH regenerating system to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
CYP3A Metabolism-Dependent Inactivation Assay (Kᵢ and kᵢₙₐ꜀ₜ Determination)
This protocol is designed to evaluate time-dependent inhibition of CYP3A, which is characteristic of metabolism-dependent inactivators.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound (e.g., this compound, Ritonavir)
-
CYP3A probe substrate (e.g., Midazolam or Testosterone)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Quenching solvent (e.g., Acetonitrile)
-
LC-MS/MS system
Procedure:
-
Primary Incubation (Inactivation Step):
-
Prepare a series of incubations containing HLM (typically at a higher concentration, e.g., 1-2 mg/mL), potassium phosphate buffer, and a range of concentrations of the test compound.
-
Pre-warm the mixture to 37°C.
-
Initiate the inactivation by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), take an aliquot of the primary incubation mixture.
-
-
Secondary Incubation (Measurement of Residual Activity):
-
Immediately dilute the aliquot from the primary incubation into a secondary incubation mixture containing the CYP3A probe substrate (at a saturating concentration) and the NADPH regenerating system. The dilution factor should be large enough (e.g., 10-fold or greater) to minimize further inactivation and competitive inhibition by the test compound.
-
Incubate the secondary reaction for a short period (e.g., 5-10 minutes).
-
-
Termination and Analysis:
-
Stop the secondary reaction with a quenching solvent.
-
Process the samples (centrifugation) and analyze the formation of the probe substrate's metabolite by LC-MS/MS.
-
-
Data Analysis:
-
For each concentration of the test compound, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed inactivation rate constant (kₒᵦₛ).
-
Plot the kₒᵦₛ values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration at half-maximal inactivation (Kᵢ).
-
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: CYP450 metabolism and mechanisms of inhibition.
Caption: General workflow for in vitro CYP inhibition assays.
References
confirming the metabolism-dependent inactivation of CYP3A by ONT-993
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism-dependent inactivation of Cytochrome P450 3A (CYP3A) by ONT-993, a metabolite of the HER2-tyrosine kinase inhibitor tucatinib. The performance of this compound is objectively compared with other known CYP3A inactivators, supported by available experimental data. Detailed methodologies for the key experiments are also provided to facilitate study replication and data interpretation.
Executive Summary
This compound has been identified as a metabolism-dependent inactivator of CYP3A, a critical enzyme responsible for the metabolism of a large proportion of clinically used drugs. Understanding the potential for drug-drug interactions (DDIs) mediated by CYP3A inactivation is paramount in drug development. This guide summarizes the key kinetic parameters of this compound and other well-characterized CYP3A inactivators, offering a comparative perspective for researchers. While a definitive maximal inactivation rate constant (kinact) for this compound is not publicly available, its inactivation constant (KI) provides valuable insight into its potency. For a more complete picture, data for the parent drug, tucatinib, which is also a mechanism-based inactivator of CYP3A4, is included.
Quantitative Comparison of CYP3A Inactivators
The following table summarizes the key kinetic parameters for the metabolism-dependent inactivation of CYP3A by this compound and other known inactivators. The efficiency of inactivation is often represented by the ratio of kinact/KI, where a higher value indicates a more efficient inactivation at lower concentrations.
| Compound | kinact (min-1) | KI (µM) | kinact/KI (µM-1min-1) | System |
| This compound | Not Reported | 1.6[1][2] | Not Applicable | --- |
| Tucatinib | 0.011[3][4] | 0.54[3] | 0.020 | Human Liver Microsomes |
| Diltiazem | 0.07 | 3.3 | 0.021 | Human Liver Microsomes |
| Erythromycin | Not Reported | Not Reported | Not Reported | --- |
| Verapamil | 0.15 | 2.9 | 0.052 | Human Liver Microsomes |
| Troleandomycin | Not Reported | Not Reported | Not Reported | --- |
Experimental Protocols
The determination of metabolism-dependent inactivation of CYP3A enzymes involves a series of in vitro experiments designed to measure the time- and concentration-dependent loss of enzyme activity in the presence of an inactivator and an NADPH-generating system.
Determination of KI and kinact
This experiment quantifies the key parameters of metabolism-dependent inhibition.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP3A4
-
Test compound (inactivator)
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP3A probe substrate (e.g., midazolam or testosterone)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS system for analysis
Procedure:
-
Pre-incubation: A series of incubations are prepared containing HLM or recombinant CYP3A4, buffer, and various concentrations of the test compound. The reaction is initiated by the addition of the NADPH-generating system. Control incubations are performed without the test compound or without the NADPH-generating system.
-
Time-course sampling: Aliquots are taken from the pre-incubation mixture at several time points (e.g., 0, 5, 10, 15, 30 minutes).
-
Residual activity measurement: Each aliquot is immediately diluted into a second incubation mixture containing a saturating concentration of a CYP3A probe substrate and the NADPH-generating system. This reaction is allowed to proceed for a short, fixed period.
-
Quenching and analysis: The second reaction is stopped by adding a quenching solvent. The samples are then processed and analyzed by LC-MS/MS to quantify the formation of the probe substrate's metabolite.
-
Data analysis: The rate of metabolite formation is used to determine the remaining CYP3A activity at each pre-incubation time point and inactivator concentration. The observed inactivation rate constant (kobs) is determined for each inactivator concentration by plotting the natural logarithm of the percentage of remaining activity against the pre-incubation time. The values of kinact and KI are then determined by non-linear regression of the kobs values versus the inactivator concentration.
IC50 Shift Assay
This is a higher-throughput screening assay to identify potential metabolism-dependent inhibitors.
Procedure:
-
Two sets of incubations are prepared with varying concentrations of the test compound.
-
Set 1 (with pre-incubation): The test compound is pre-incubated with HLM and an NADPH-generating system for a fixed time (e.g., 30 minutes).
-
Set 2 (without pre-incubation): The test compound is added to the HLM immediately before the probe substrate, without a pre-incubation period with NADPH.
-
After the pre-incubation (for Set 1), the CYP3A probe substrate is added to both sets of incubations, and the reaction is allowed to proceed for a fixed time.
-
The reactions are quenched, and the metabolite formation is quantified.
-
Data analysis: The IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are determined for both sets. A significant decrease in the IC50 value in the pre-incubated set compared to the non-pre-incubated set indicates metabolism-dependent inhibition.
Visualizing the Process
To better understand the experimental workflow and the underlying mechanism, the following diagrams are provided.
Caption: Workflow for determining KI and kinact.
Caption: Mechanism of CYP3A inactivation.
Discussion
The available data confirms that this compound is a metabolism-dependent inactivator of CYP3A with a KI of 1.6 µM. This value indicates a moderate potential for inactivation. For comparison, the parent drug, tucatinib, exhibits a lower KI of 0.54 µM, suggesting it is a more potent inactivator in terms of concentration required for half-maximal inactivation. However, without the kinact value for this compound, a direct comparison of the overall inactivation efficiency (kinact/KI) is not possible.
The mechanism of metabolism-dependent inactivation generally involves the enzymatic conversion of the parent compound into a chemically reactive metabolite. This reactive species then covalently binds to the enzyme, leading to its irreversible inactivation. This compound is described as an aliphatic hydroxylated metabolite of tucatinib. While the exact reactive intermediate has not been elucidated in the provided search results, it is plausible that further oxidation of the hydroxylated metabolite generates the species responsible for CYP3A inactivation.
Conclusion
This compound is a confirmed metabolism-dependent inactivator of CYP3A. Its KI value of 1.6 µM places it in the category of compounds that warrant further investigation for potential drug-drug interactions. The lack of a reported kinact value for this compound highlights a gap in the current publicly available data and precludes a full quantitative comparison of its inactivation efficiency with other known CYP3A inactivators. The parent drug, tucatinib, is also a mechanism-based inactivator of CYP3A, and its kinetic parameters provide a useful reference. Researchers and drug development professionals should consider these findings when evaluating the DDI potential of tucatinib and its metabolites. Further studies to determine the kinact of this compound and to fully characterize its bioactivation pathway are recommended for a more complete risk assessment.
References
Assessing the Clinical Relevance of ONT-993's CYP Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytochrome P450 (CYP) inhibitory potential of ONT-993, a primary metabolite of the HER2 inhibitor tucatinib, with other well-characterized clinical CYP inhibitors. The data presented is intended to help researchers and drug development professionals assess the clinical relevance of this compound's CYP inhibition and its potential for drug-drug interactions (DDIs).
Executive Summary
This compound has been identified as an inhibitor of CYP2D6 and a metabolism-dependent inactivator of CYP3A.[1][2] Understanding the potency of this inhibition is critical for predicting potential DDIs when tucatinib is co-administered with other therapeutic agents. This guide presents in vitro inhibition data for this compound alongside comparable data for known clinical inhibitors of CYP2D6 and CYP3A4, providing context for its relative inhibitory strength. Detailed experimental protocols for assessing CYP inhibition are also provided to ensure reproducibility and aid in the design of future studies.
Data Presentation: Comparative CYP Inhibition
The following tables summarize the in vitro inhibitory potency of this compound against CYP2D6 and CYP3A4, compared with established clinical inhibitors. All data is derived from studies using human liver microsomes to ensure the most clinically relevant in vitro comparison.
Table 1: Inhibition of CYP2D6
| Compound | Inhibition Parameter | Value (µM) |
| This compound | IC50 | 7.9 [1][2] |
| Quinidine | IC50 | 0.02 - 3.6[3] |
| Quinidine | Ki | ~0.013 - 0.6 |
| Bupropion | IC50 | 58 |
| Bupropion Metabolites (e.g., hydroxybupropion) | IC50 | 6.6 - 13 |
Table 2: Metabolism-Dependent Inactivation of CYP3A4
| Compound | Inactivation Parameter | Value (µM) |
| This compound | KI | 1.6 |
| Ritonavir | Ki | 0.013 - 0.019 |
| Ritonavir | IC50 | 0.014 |
| Clarithromycin | KI | 4 - 31 |
| Ketoconazole | Ki | 0.011 - 0.17 |
| Ketoconazole | IC50 | 0.90 - 1.69 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established in vitro techniques for assessing CYP inhibition.
Protocol 1: Determination of IC50 for Direct CYP Inhibition (e.g., this compound against CYP2D6)
1. Objective: To determine the concentration of a test compound that causes 50% inhibition of a specific CYP isoform's activity.
2. Materials:
- Pooled human liver microsomes (HLMs)
- Test compound (this compound) and positive control inhibitor (e.g., Quinidine for CYP2D6)
- CYP2D6-specific substrate (e.g., Dextromethorphan or Bufuralol)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- 0.1 M Potassium phosphate buffer (pH 7.4)
- Acetonitrile or other suitable organic solvent for termination
- 96-well microtiter plates
- LC-MS/MS system for analysis
3. Procedure:
- Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the test compound and positive control to achieve a range of concentrations. The final solvent concentration in the incubation should be kept low (e.g., <0.5%) to avoid solvent-mediated effects on enzyme activity.
- In a 96-well plate, combine the HLM, potassium phosphate buffer, and the appropriate concentration of the test compound or positive control.
- Pre-warm the plate at 37°C for a short period (e.g., 5-10 minutes).
- Initiate the metabolic reaction by adding the CYP2D6 substrate and the NADPH regenerating system.
- Incubate at 37°C for a predetermined time that ensures linear metabolite formation (e.g., 10-20 minutes).
- Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- Centrifuge the plate to precipitate proteins.
- Transfer the supernatant to a new plate for analysis.
- Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
- Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC50 value by fitting the concentration-inhibition data to a suitable nonlinear regression model.
Protocol 2: Determination of KI and kinact for Metabolism-Dependent CYP Inactivation (e.g., this compound against CYP3A4)
1. Objective: To characterize the time- and concentration-dependent inactivation of a CYP isoform by a test compound and determine the maximal rate of inactivation (kinact) and the concentration of inhibitor that produces half-maximal inactivation (KI).
2. Materials:
- Same as Protocol 1, but with a CYP3A4-specific substrate (e.g., Midazolam or Testosterone) and a positive control time-dependent inhibitor (e.g., Ritonavir).
3. Procedure (Two-step incubation method):
- Pre-incubation Step: a. Prepare serial dilutions of the test compound and positive control. b. In a 96-well plate, combine HLM, potassium phosphate buffer, the test compound or positive control at various concentrations, and the NADPH regenerating system. c. Incubate this pre-incubation mixture at 37°C for different time points (e.g., 0, 5, 10, 15, 30 minutes).
- Definitive Incubation Step: a. At the end of each pre-incubation time point, add an aliquot of the pre-incubation mixture to a second 96-well plate containing the CYP3A4 substrate. b. Incubate at 37°C for a short period to measure the remaining enzyme activity (e.g., 5-10 minutes). c. Terminate the reaction and process the samples as described in Protocol 1 (steps 7-10).
- Data Analysis: a. For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line represents the observed inactivation rate constant (kobs). b. Plot the kobs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine KI and kinact.
Mandatory Visualizations
Tucatinib Metabolism to this compound
The primary metabolic pathway of tucatinib involves its oxidation by CYP2C8 to form the active metabolite this compound.
Caption: Metabolic pathway of tucatinib to its primary metabolite this compound.
Experimental Workflow for CYP Inhibition IC50 Determination
The following diagram illustrates the typical workflow for an in vitro experiment to determine the IC50 value of a compound for CYP inhibition.
Caption: Workflow for determining the IC50 of a CYP inhibitor.
Logical Relationship for Assessing Clinical DDI Risk
This diagram outlines the decision-making process for evaluating the clinical relevance of in vitro CYP inhibition data.
Caption: Decision tree for assessing clinical DDI risk from in vitro data.
References
Independent Verification of ONT-993's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of ONT-993 on cytochrome P450 enzymes CYP2D6 and CYP3A, placing its performance in context with other known inhibitors. Experimental data is presented to support the independent verification of its mechanism of action.
This compound, an aliphatic hydroxylated metabolite of the HER2 inhibitor Tucatinib, has been identified as an inhibitor of CYP2D6 and a metabolism-dependent inactivator of CYP3A.[1] Understanding the potency and characteristics of this inhibition is crucial for predicting potential drug-drug interactions and overall safety profiles. This guide summarizes the available quantitative data, outlines detailed experimental protocols for mechanism of action verification, and provides visual representations of the relevant biological and experimental pathways.
Comparative Inhibitory Potency
To contextualize the inhibitory activity of this compound, its performance is compared against a panel of established CYP2D6 inhibitors and CYP3A mechanism-based inactivators.
This compound Performance Summary
| Compound | Target Enzyme | Parameter | Value |
| This compound | CYP2D6 | IC50 | 7.9 µM |
| This compound | CYP3A | K_I | 1.6 µM |
Comparison with Alternative CYP2D6 Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
| Compound | IC50 (µM) for CYP2D6 |
| Quinidine | 0.03 - 0.3 |
| Paroxetine | 0.05 - 0.5 |
| Bupropion | 1.2 - 13 |
| Fluoxetine | 0.4 - 2.1 |
| This compound | 7.9 |
Note: IC50 values can vary depending on the specific experimental conditions, including the substrate and enzyme source used.
Comparison with Alternative CYP3A Mechanism-Based Inactivators
Mechanism-based inactivation involves the enzymatic conversion of an inhibitor to a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation. Key parameters include K_I (the concentration of inactivator that gives half the maximal rate of inactivation) and k_inact (the maximal rate of inactivation). A lower K_I value indicates a more potent inactivator.
| Compound | K_I (µM) for CYP3A | k_inact (min⁻¹) |
| Erythromycin | 9.6 - 44 | 0.04 - 1.5 |
| Verapamil | 2.5 - 10.9 | 0.06 - 0.3 |
| Diltiazem | 3.9 - 15 | 0.05 - 0.2 |
| This compound | 1.6 | Not Reported |
Note: K_I and k_inact values can vary based on experimental conditions.
Signaling and Metabolic Pathways
The formation of this compound is a direct result of the metabolism of Tucatinib, primarily mediated by the cytochrome P450 enzyme CYP2C8. Once formed, this compound can then exert its inhibitory effects on CYP2D6 and CYP3A.
Caption: Metabolism of Tucatinib to this compound and its inhibitory effects.
Experimental Protocols for Mechanism of Action Verification
The following are detailed methodologies for conducting in vitro assays to independently verify the mechanism of action of this compound.
I. CYP2D6 Inhibition Assay (IC50 Determination)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for CYP2D6 using dextromethorphan as the probe substrate.
A. Materials:
-
Human liver microsomes (HLMs)
-
This compound
-
Dextromethorphan (CYP2D6 substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
B. Experimental Workflow:
Caption: Workflow for determining the IC50 of this compound for CYP2D6.
C. Detailed Steps:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Prepare a working solution of dextromethorphan in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine human liver microsomes, potassium phosphate buffer, and the desired concentration of this compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the metabolite, dextrorphan, using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the percentage of inhibition of dextrorphan formation against the logarithm of this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
II. CYP3A Mechanism-Based Inactivation Assay (K_I and k_inact Determination)
This protocol describes the determination of the kinetic parameters of mechanism-based inactivation (K_I and k_inact) of CYP3A by this compound, using midazolam as the probe substrate.
A. Materials:
-
Human liver microsomes (HLMs)
-
This compound
-
Midazolam (CYP3A substrate)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
B. Experimental Workflow:
Caption: Workflow for determining K_I and k_inact of this compound for CYP3A.
C. Detailed Steps:
-
Primary Incubation (Inactivation Step):
-
Prepare a primary incubation mixture containing human liver microsomes, potassium phosphate buffer, and various concentrations of this compound.
-
Initiate the inactivation by adding the NADPH regenerating system.
-
Incubate at 37°C. At several time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the primary incubation mixture.
-
-
Secondary Incubation (Measurement of Residual Activity):
-
Immediately dilute the aliquot from the primary incubation into a secondary incubation mixture containing a saturating concentration of midazolam and the NADPH regenerating system. This dilution effectively stops the inactivation process by this compound.
-
Incubate the secondary mixture at 37°C for a short period (e.g., 5-10 minutes) to measure the residual CYP3A activity.
-
-
Reaction Termination and Sample Processing:
-
Terminate the secondary reaction by adding ice-cold acetonitrile with an internal standard.
-
Process the samples as described in the CYP2D6 inhibition assay.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the metabolite, 1'-hydroxymidazolam, using a validated LC-MS/MS method.
-
-
Data Analysis:
-
For each concentration of this compound, plot the natural logarithm of the percentage of remaining CYP3A activity against the pre-incubation time. The slope of this line represents the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the corresponding this compound concentrations.
-
Determine the K_I and k_inact values by fitting the data to the Michaelis-Menten equation for enzyme inactivation: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the concentration of the inactivator (this compound).
-
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling ONT-993
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with ONT-993. The following procedures are based on best practices for handling potent research compounds and should be supplemented by a comprehensive, substance-specific Safety Data Sheet (SDS) obtained directly from the supplier.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, the following personal protective equipment (PPE) is mandatory for handling potentially hazardous research chemicals. This guidance is based on general safety protocols for handling hazardous drugs and compounds with unknown toxicological profiles.
Recommended PPE for Handling this compound:
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-grade nitrile gloves that meet ASTM D6978 standards. Change gloves every 30 minutes or immediately if contaminated, torn, or punctured. |
| Body Protection | Disposable Gown | A disposable, lint-free gown that is resistant to chemical permeation. It should have long sleeves, a closed back, and knit or elastic cuffs. |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles and a full-face shield to protect against splashes and aerosols. |
| Respiratory Protection | N95 Respirator or Higher | For handling powdered this compound or when there is a risk of aerosol generation, a NIOSH-approved N95 or higher-level respirator is required. |
Operational Plans: Handling and Preparation
Engineering Controls:
-
Ventilation: All handling of this compound, including weighing, reconstitution, and aliquoting, should be performed in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.
-
Work Surface: The work surface should be covered with a disposable, absorbent, plastic-backed pad to contain any spills. This pad should be discarded as hazardous waste after use.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by laying down a disposable pad and gathering all necessary equipment.
-
Weighing: If working with powdered this compound, carefully weigh the required amount in the fume hood. Use anti-static weigh paper or a dedicated weighing vessel.
-
Solubilization: this compound is soluble in DMSO.[1][2] Prepare stock solutions by slowly adding the solvent to the powdered compound to avoid splashing. If necessary, use ultrasonic agitation to aid dissolution.[1]
-
Storage of Stock Solutions: Once prepared, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[3] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be considered hazardous waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated PPE | All disposable PPE (gloves, gown, etc.) should be placed in a designated hazardous waste container immediately after use. |
| Contaminated Labware | Disposable labware (pipette tips, tubes, etc.) should be discarded in a hazardous waste container. Reusable labware must be decontaminated according to institutional guidelines for hazardous chemicals. |
| Liquid Waste | Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain. |
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with federal, state, and local regulations.
Mechanism of Action and Experimental Workflow
This compound is an aliphatic hydroxylated metabolite that functions as an inhibitor of Cytochrome P450 enzymes, specifically CYP2D6 and CYP3A. Its primary mechanism of action involves the inhibition of these enzymes, which are crucial for the metabolism of a wide range of xenobiotics, including many therapeutic drugs.
Below is a diagram illustrating the inhibitory effect of this compound on drug metabolism pathways.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
